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  • Product: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide
  • CAS: 184590-56-5

Core Science & Biosynthesis

Foundational

2-chloro-2-phenyl-N-(propan-2-yl)acetamide chemical structure and properties

An In-Depth Technical Guide to 2-chloro-2-phenyl-N-(propan-2-yl)acetamide: Structure, Properties, and Applications in Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 2-chloro-2-ph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-chloro-2-phenyl-N-(propan-2-yl)acetamide: Structure, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide, a member of the α-chloroacetamide class of compounds. This document details its chemical structure, physicochemical properties, and a robust protocol for its synthesis. A core focus is placed on the compound's chemical reactivity, particularly the role of the α-chloroacetamide moiety as a covalent "warhead" for interaction with biological nucleophiles. We explore its applications as a versatile synthetic building block and its potential in the design of targeted covalent inhibitors for drug discovery. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.

Molecular Identity and Physicochemical Properties

Chemical Structure and Identifiers

2-chloro-2-phenyl-N-(propan-2-yl)acetamide possesses a stereocenter at the α-carbon, which is directly attached to both the phenyl ring and the chlorine atom. The structure combines a reactive electrophilic center with sterically defined lipophilic groups (phenyl and isopropyl), making it an intriguing scaffold for molecular design.

  • IUPAC Name: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

  • CAS Number: 184590-56-5[1]

  • Molecular Formula: C₁₁H₁₄ClNO

  • Molecular Weight: 211.69 g/mol [2]

Physicochemical Properties

While specific experimental data for this exact compound are not widely published, its properties can be predicted based on its structure and data from analogous compounds. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
Molecular Weight 211.69 g/mol Calculated[2]
XlogP3 (Predicted) ~2.5-3.0Prediction based on similar structures[3]
Hydrogen Bond Donors 1 (Amide N-H)Structural Analysis
Hydrogen Bond Acceptors 1 (Carbonyl C=O)Structural Analysis
Reactivity Electrophilic[4]
Predicted Spectral Characteristics

Authenticating the structure of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide relies on standard spectroscopic methods. The expected spectral data are as follows:

  • ¹H NMR:

    • Amide Proton (N-H): A broad singlet or doublet (coupling to the isopropyl C-H) in the region of δ 7.5-8.5 ppm.

    • Aromatic Protons (C₆H₅): A multiplet in the region of δ 7.2-7.5 ppm.

    • Alpha-Proton (CH-Cl): A singlet around δ 5.5-6.0 ppm.

    • Isopropyl Methine (CH): A septet or multiplet around δ 4.0-4.2 ppm.

    • Isopropyl Methyls (CH₃)₂: A doublet around δ 1.1-1.3 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

    • Aromatic Carbons: Multiple signals between δ 125-140 ppm.

    • Alpha-Carbon (CH-Cl): A signal around δ 60-65 ppm.

    • Isopropyl Methine (CH): A signal around δ 41-43 ppm.

    • Isopropyl Methyls (CH₃)₂: A signal around δ 21-23 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp peak around 3300 cm⁻¹.

    • C=O Stretch (Amide I): A strong, sharp peak around 1670 cm⁻¹.

    • N-H Bend (Amide II): A peak around 1550 cm⁻¹.

    • C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak [M]⁺ would show a characteristic isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio).

Synthesis and Purification

The synthesis of N-substituted α-chloroacetamides is reliably achieved through the chloroacetylation of a primary or secondary amine.[5][6] This method is a robust nucleophilic acyl substitution.

Synthetic Rationale

The chosen protocol involves the reaction between 2-chloro-2-phenylacetyl chloride and isopropylamine. The amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. An acid scavenger, such as triethylamine, is essential. Its purpose is to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting isopropylamine, rendering it non-nucleophilic and halting the reaction. The reaction is conducted at a low temperature to control its exothermic nature and minimize side reactions.

Detailed Experimental Protocol

Materials:

  • Isopropylamine (1.0 eq)

  • 2-chloro-2-phenylacetyl chloride (1.05 eq)

  • Triethylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reactant Preparation: Dissolve isopropylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to manage the reaction's exothermicity.

  • Acyl Chloride Addition: Add a solution of 2-chloro-2-phenylacetyl chloride (1.05 eq) in anhydrous DCM dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Aqueous Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid), water, and finally brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Workflow Visualization

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup & Isolation cluster_purification Purification & Analysis Amine Isopropylamine + Triethylamine in DCM Reaction Combine at 0°C, Stir at RT Amine->Reaction AcylChloride 2-chloro-2-phenylacetyl chloride in DCM AcylChloride->Reaction Wash Aqueous Wash (NaHCO₃, H₂O, Brine) Reaction->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Recrystallization or Chromatography Dry->Purify Product Pure Product: 2-chloro-2-phenyl-N- (propan-2-yl)acetamide Purify->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Sources

Exploratory

solubility of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide in organic solvents

Abstract This technical guide provides a comprehensive overview of the solubility of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide, commonly known as Propachlor. Designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide, commonly known as Propachlor. Designed for researchers, scientists, and professionals in drug development and related fields, this document delves into the physicochemical properties of Propachlor that govern its solubility in a range of organic solvents. Beyond presenting established solubility data, this guide offers a detailed, field-proven experimental protocol for determining solubility, emphasizing the rationale behind procedural steps to ensure data integrity and reproducibility. Visual diagrams are employed to elucidate experimental workflows and the molecular interactions influencing solubility.

Introduction: Understanding Propachlor and the Significance of its Solubility

Propachlor, with the systematic name 2-chloro-2-phenyl-N-(propan-2-yl)acetamide, is a pre-emergence and early post-emergence herbicide belonging to the acetanilide class.[1] Its efficacy in controlling annual grasses and some broad-leaved weeds has made it a significant compound in agriculture since its introduction in 1965.[1] For researchers in agrochemistry, environmental science, and toxicology, understanding the solubility of Propachlor is paramount. Solubility data is critical for developing stable formulations, predicting environmental fate and transport, designing effective extraction and analytical methods, and assessing bioavailability and potential toxicological impacts. In the context of drug development, analogous chloroacetamide scaffolds are explored for their therapeutic potential, making the solubility characteristics of compounds like Propachlor a valuable reference point.

This guide provides a detailed examination of Propachlor's solubility, moving beyond a simple compilation of data to offer practical insights into its measurement and interpretation.

Physicochemical Properties of Propachlor

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Propachlor is a solid at room temperature with a light tan color.[2] Key properties that influence its solubility are summarized in Table 1.

PropertyValueSource
Molecular FormulaC11H14ClNO[2]
Molecular Weight211.7 g/mol [1]
Melting Point77 °C[1][2]
Boiling Point110 °C at 0.03 mmHg[1][2]
Vapor Pressure (25 °C)103 mPa[1]
Log Kow (Octanol-Water Partition Coefficient)1.62-2.30[1]
Water Solubility (20 °C)580 mg/L[1]

The Log Kow value of 1.62-2.30 indicates that Propachlor is moderately lipophilic, suggesting a preference for organic environments over aqueous ones.[1] This is consistent with its observed solubility in various organic solvents. The presence of a polar amide group and a halogen atom, combined with a nonpolar phenyl and isopropyl group, gives the molecule a balanced polarity that allows for interaction with a range of solvent types.

Solubility of Propachlor in Organic Solvents

Propachlor is readily soluble in most organic solvents, with the notable exception of aliphatic hydrocarbons.[1][2] This characteristic is a direct consequence of its molecular structure. The aromatic phenyl ring and the chloroacetamide moiety can engage in various intermolecular interactions, including dipole-dipole forces and London dispersion forces, with a wide array of organic solvents.

The quantitative solubility of Propachlor in several common organic solvents at 25 °C is presented in Table 2.

SolventSolubility (g/kg)
Benzene737
Chloroform602
Acetone448
Ethanol408
Toluene342
Xylene239
Diethyl Ether219
Carbon Tetrachloride174

Source: PubChem CID 4931[2]

Field Insights: The high solubility in aromatic solvents like benzene and toluene can be attributed to favorable π-π stacking interactions between the phenyl ring of Propachlor and the solvent molecules. The solubility in polar aprotic solvents such as acetone is facilitated by dipole-dipole interactions with the amide group. In protic solvents like ethanol, hydrogen bonding can occur with the amide functionality, contributing to its solubility. The lower solubility in less polar solvents like xylene and aliphatic hydrocarbons highlights the importance of the polar functional groups in the Propachlor molecule for effective solvation.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

The following protocol describes a robust method for determining the solubility of Propachlor in an organic solvent of interest. This method is designed to be self-validating by incorporating equilibrium confirmation and accurate quantification.

Materials and Equipment
  • Propachlor (analytical standard)

  • Selected organic solvent (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or glass test tubes with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) with an appropriate detector.

Experimental Workflow

The experimental workflow is depicted in the following diagram:

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling_and_analysis Sampling & Analysis cluster_data_processing Data Processing A Weigh excess Propachlor B Add to vial with a known volume of solvent A->B Step 1 C Incubate at constant temperature with agitation B->C Step 2 D Allow undissolved solid to settle C->D Step 3 E Filter supernatant D->E Step 4 F Dilute sample accurately E->F Step 5 G Analyze by HPLC or GC F->G Step 6 H Calculate concentration from calibration curve G->H Step 7 I Report solubility in g/L or mg/mL H->I Step 8

Caption: A stepwise workflow for the experimental determination of Propachlor solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of Propachlor to a series of scintillation vials. The key is to ensure a visible amount of undissolved solid remains at equilibrium.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Expert Tip: To validate that equilibrium has been achieved, take samples at different time points (e.g., 24, 48, and 72 hours). The solubility value should plateau when equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of calibration standards of Propachlor in the same solvent.

    • Analyze the calibration standards and the diluted sample using a validated HPLC or GC method.

  • Data Analysis:

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of Propachlor in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of Propachlor in the chosen solvent at the specified temperature.

Factors Influencing Solubility: A Deeper Dive

The solubility of Propachlor is not a static value but is influenced by several factors. Understanding these can aid in experimental design and data interpretation.

Factors_Influencing_Solubility cluster_solute Solute Properties (Propachlor) cluster_solvent Solvent Properties cluster_environment Environmental Conditions A Polarity Solubility Solubility A->Solubility B Molecular Size B->Solubility C Crystal Lattice Energy C->Solubility D Polarity D->Solubility E Hydrogen Bonding Capacity E->Solubility F Temperature F->Solubility G Pressure G->Solubility

Caption: Key factors that govern the solubility of Propachlor in organic solvents.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent.

  • Solvent Polarity: As demonstrated by the data in Table 2, the principle of "like dissolves like" is a primary determinant. Propachlor, with its moderate polarity, dissolves well in solvents with similar polar characteristics.

  • Crystal Polymorphism: The existence of different crystalline forms (polymorphs) of Propachlor could lead to variations in solubility. The most stable polymorph will typically have the lowest solubility. It is crucial to characterize the solid form being used in solubility studies.

Conclusion

This technical guide has provided a detailed examination of the solubility of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (Propachlor) in organic solvents. By presenting quantitative data, a robust experimental protocol, and a discussion of the underlying physicochemical principles, this document serves as a valuable resource for researchers and scientists. The methodologies and insights provided herein are intended to facilitate accurate and reproducible solubility determinations, which are fundamental to a wide range of scientific and developmental endeavors.

References

  • Propachlor (EHC 147, 1993). Inchem.org. [Link]

  • Propachlor | C11H14ClNO | CID 4931. PubChem - NIH. [Link]

Sources

Foundational

Technical Safety & Handling Guide: 2-Chloro-2-phenyl-N-(propan-2-yl)acetamide

Executive Summary & Compound Identity This technical guide provides an in-depth safety and handling assessment for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide , a specialized alpha-haloacetamide intermediate. Unlike stand...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This technical guide provides an in-depth safety and handling assessment for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide , a specialized alpha-haloacetamide intermediate. Unlike standard commercial reagents, this compound is often synthesized in situ or handled as a high-purity intermediate in the development of pharmaceutical agents (e.g., local anesthetics, anticonvulsants) and agrochemicals.

Its core pharmacophore—an alpha-chlorinated amide—imparts significant electrophilicity, making it a potent alkylating agent. Researchers must treat this compound as a potential sensitizer and lachrymator until specific toxicological data proves otherwise.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecification / DataNote
IUPAC Name 2-chloro-N-isopropyl-2-phenylacetamide
Molecular Formula C₁₁H₁₄ClNO
Molecular Weight 211.69 g/mol
Physical State Solid (Crystalline) or Viscous OilDepends on purity/solvent traces
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterHydrolyzes slowly in water
Reactivity High (Electrophilic)Susceptible to nucleophilic attack
Storage 2–8°C (Cold Chain), Inert AtmosphereHygroscopic; Moisture sensitive

Hazard Identification & GHS Classification (Derived)

Note: As a specialized intermediate, specific REACH/ECHA dossiers may be incomplete. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous alpha-chloroacetamides (e.g., 2-chloroacetamide, propachlor).

GHS Label Elements

Signal Word: DANGER

Hazard Statements:

  • H301: Toxic if swallowed (Inferred from alpha-chloro analogs).

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction (High potency sensitizer).[2]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (Critical):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

Toxicology Insight: The Alkylating Risk

The alpha-carbon, flanked by a phenyl ring and a chlorine atom, creates a stabilized yet highly reactive carbocation character during substitution reactions. This makes the compound a "soft" electrophile, capable of alkylating biological nucleophiles (e.g., cysteine residues in proteins), which drives the mechanism for allergic contact dermatitis and potential cytotoxicity.

Synthesis & Reaction Safety Protocol

The most common route to this compound is the acylation of isopropylamine with 2-chloro-2-phenylacetyl chloride. This reaction is highly exothermic and generates HCl gas.

Validated Synthesis Workflow

Reagents:

  • 2-Chloro-2-phenylacetyl chloride (1.0 eq)

  • Isopropylamine (1.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq) - Acid Scavenger

  • Dichloromethane (DCM) - Solvent (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Dissolve 2-chloro-2-phenylacetyl chloride in anhydrous DCM (0.5 M concentration). Cool the system to 0°C using an ice/water bath.

  • Scavenger Addition: Add Et₃N to the cooled solution. Note: Slight fuming may occur.

  • Controlled Addition (Critical Step): Dissolve isopropylamine in a small volume of DCM. Add this solution dropwise via the addition funnel over 30–60 minutes.

    • Safety Check: Monitor internal temperature. Do not allow to exceed 10°C to prevent side reactions (dimerization).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench & Wash: Quench with cold 1M HCl (to remove unreacted amine), followed by saturated NaHCO₃ (to neutralize acid traces) and brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Workflow Visualization

The following diagram illustrates the synthesis logic and critical safety control points (CP).

SynthesisWorkflow Start Start: Anhydrous Setup ReagentA 2-Chloro-2-phenylacetyl chloride + DCM Start->ReagentA Cooling Cool to 0°C (Control Point) ReagentA->Cooling Inert Atm Addition Dropwise Addition: Isopropylamine + Et3N Cooling->Addition Exothermic! Reaction Stir at RT (2-4h) Formation of Amide Addition->Reaction Monitor Temp Quench Quench: 1M HCl -> NaHCO3 Reaction->Quench Remove HCl salts Product Product: 2-Chloro-2-phenyl- N-(propan-2-yl)acetamide Quench->Product Isolation

Figure 1: Synthesis workflow for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide highlighting the critical exothermic control point.

Stability, Reactivity, and Degradation

Understanding the degradation pathways is vital for storage and waste disposal. The chlorine atom is labile, especially under basic conditions or in the presence of water/heat.

Hydrolysis Pathway

In the presence of moisture, the compound degrades into 2-hydroxy-2-phenyl-N-isopropylacetamide (via hydrolysis of the Cl) or hydrolyzes at the amide bond to release isopropylamine and 2-chloro-2-phenylacetic acid .

Metabolic/Degradation Logic

Degradation Parent Parent Compound (Cl-Amide) Intermed Reactive Carbocation Parent->Intermed Loss of Cl- Hydrolysis2 Acid + Amine (Cleavage) Parent->Hydrolysis2 Strong Acid/Base Hydrolysis1 2-Hydroxy Derivative Intermed->Hydrolysis1 + H2O GSH Glutathione Conjugate Intermed->GSH + GSH (In Vivo)

Figure 2: Predicted degradation and metabolic conjugation pathways. The formation of Glutathione (GSH) conjugates is a primary detoxification route in biological systems.

Emergency Response & Self-Validating Protocols

Skin Contact (Self-Validating Decontamination)
  • Immediate Action: Drench affected area with water for 15 minutes.[3][4]

  • Secondary Wash: Use a Polyethylene Glycol (PEG-400) based cleanser if available, or soap and water. Rationale: The compound is lipophilic; PEG helps solubilize it better than water alone.

  • Validation: Check for "soap effect" (slimy feeling). If slime persists after rinsing, the compound may still be present. Continue washing.

Spill Management
  • Evacuate: Isolate the area (10-meter radius).

  • PPE: Wear a Tyvek suit and Nitrile gloves (double gloved).

  • Neutralization: Do not just wipe. Apply a solution of 5% Sodium Thiosulfate to the spill.

    • Chemistry: Thiosulfate acts as a nucleophile, displacing the chlorine and converting the toxic alkylator into a water-soluble, non-toxic Bunte salt.

  • Cleanup: Absorb with vermiculite and dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Chloro-N-isopropylacetanilide (Propachlor). Retrieved from [Link](Cited for SAR/Analogous Hazard Data).

  • Zacuto, M. J., et al. (2014).[5] "One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids." Journal of Organic Chemistry. Retrieved from [Link](Cited for synthesis mechanism of alpha-chloro carbonyls).

Sources

Exploratory

A Technical Guide to 2-Chloro-2-phenyl-N-(propan-2-yl)acetamide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Introduction The N-substituted 2-chloroacetamide scaffold is a cornerstone in medicinal and agricultural chemistry, recognized for its versatile biological activities.[1][2] This guide focuses on a specific subset of thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-substituted 2-chloroacetamide scaffold is a cornerstone in medicinal and agricultural chemistry, recognized for its versatile biological activities.[1][2] This guide focuses on a specific subset of this class: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide and its derivatives. The inherent reactivity of the α-chloro amide moiety allows these compounds to act as alkylating agents, a property that underpins their diverse biological effects.[3][4] This document provides an in-depth exploration of the synthesis, multifaceted biological activities—including herbicidal, antifungal, and anticancer properties—and the critical structure-activity relationships (SAR) that govern their efficacy. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive technical resource to inform and accelerate their research endeavors in this promising chemical space.

Synthetic Pathways and Methodologies

The synthesis of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide and its analogs is predominantly achieved through the nucleophilic acyl substitution of a primary or secondary amine with a substituted 2-chloro-2-phenylacetyl chloride. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise protonate and deactivate the amine.[2]

A general synthetic scheme is presented below:

Substituted_Aniline Substituted Aniline (or Isopropylamine) Intermediate Substituted_Aniline->Intermediate Chloroacetyl_Chloride 2-Chloro-2-phenylacetyl Chloride Chloroacetyl_Chloride->Intermediate Base Base (e.g., Triethylamine, NaOAc) Base->Intermediate Neutralizes HCl Solvent Solvent (e.g., DCM, THF) Solvent->Intermediate Product 2-Chloro-2-phenyl-N-(substituted)acetamide Intermediate->Product Nucleophilic Acyl Substitution

Figure 1: General synthetic workflow for 2-chloro-2-phenyl-N-(substituted)acetamide derivatives.

Experimental Protocol: General Synthesis in an Organic Solvent

This protocol is a widely applicable method for the synthesis of 2-chloro-N-arylacetamides and can be adapted for various amines, including isopropylamine.[2]

  • Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]

  • Base Addition: Add a base, such as triethylamine (1.1-1.5 equivalents) or sodium acetate (1.1-1.5 equivalents), to the solution.[2]

  • Cooling: Cool the reaction mixture in an ice bath to 0-5 °C with continuous stirring.[2]

  • Acylation: Add 2-chloro-2-phenylacetyl chloride (1.1-1.2 equivalents) dropwise to the stirred suspension.[2]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Biological Activities of 2-Chloro-2-phenyl-N-(propan-2-yl)acetamide Derivatives

Derivatives of 2-chloro-2-phenylacetamide exhibit a broad spectrum of biological activities, stemming from their ability to alkylate biological nucleophiles.[4]

Herbicidal Activity

Chloroacetamides are well-established herbicides with a broad spectrum of efficacy against various weed species.[5] Their herbicidal action is attributed to the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[4] The lipophilicity and the nature of the substituents on the acetamide structure are major factors influencing their herbicidal activity.[5] While specific data for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide is not extensively detailed in the provided literature, the general principles of chloroacetamide herbicides suggest its potential in this area.[3][6]

Antifungal Activity

Several 2-chloro-N-phenylacetamide derivatives have demonstrated significant antifungal potential.[1][7][8][9][10] For instance, 2-chloro-N-phenylacetamide has shown inhibitory activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.[7][9][10]

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
2-chloro-N-phenylacetamideC. albicans128-256512-1024[7][9][10]
2-chloro-N-phenylacetamideC. parapsilosis128-256512-1024[7][9][10]
2-chloro-N-phenylacetamideC. tropicalis16-256-[8][11]

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration

The mechanism of antifungal action for some derivatives is suggested to involve the inhibition of the enzyme dihydrofolate reductase (DHFR).[8][11] These compounds have also been shown to inhibit biofilm formation, a critical virulence factor in many fungal infections.[7][8][9][10]

Anticancer Activity

Phenylacetamide derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[12] The substitution pattern on the phenyl ring plays a crucial role in their anticancer activity.

Compound DerivativeCell LineIC50 (µM)Reference
3d (2-Cl)MDA-MB-4686±0.08[12]
3d (2-Cl)PC-126±0.07[12]
3e (3-Cl)PC-120.67±0.12[12]
3j (4-NO2)MDA-MB-4680.76±0.09[12]

IC50: Half-maximal Inhibitory Concentration

These compounds can induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and FasL, and the activation of caspase 3.[12]

Other Biological Activities
  • Anticonvulsant Activity: N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives have been synthesized and shown to possess anticonvulsant properties, with activity potentially mediated through the GABA receptor.[13]

  • Antidepressant Activity: Certain 2-chloro-N-substituted-acetamide derivatives have served as intermediates in the synthesis of compounds with moderate to good antidepressant activity.[14]

  • Vasodilator and Smooth Muscle Relaxant: A derivative, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, has been shown to stimulate endogenous nitric oxide synthesis, suggesting potential as a vasodilator and smooth muscle relaxant.[15]

Structure-Activity Relationship (SAR)

The biological activity of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the N-alkyl/aryl group.

cluster_0 Structure-Activity Relationship cluster_1 N-substituent cluster_2 Phenyl Ring Substituents Core 2-Chloro-2-phenyl-N-(propan-2-yl)acetamide Core N_Alkyl Alkyl/Aryl group on Nitrogen Core->N_Alkyl Phenyl_Sub Substituents on the Phenyl Ring Core->Phenyl_Sub Lipophilicity Lipophilicity and steric bulk influence uptake and target interaction. N_Alkyl->Lipophilicity Electronic_Effects Electron-withdrawing groups (e.g., -NO2, -Cl) can enhance cytotoxic activity. Phenyl_Sub->Electronic_Effects Positional_Isomerism The position of substituents (ortho, meta, para) significantly impacts biological activity. Phenyl_Sub->Positional_Isomerism

Figure 2: Key structural features influencing the biological activity of 2-chloro-2-phenyl-N-substituted acetamide derivatives.

Key SAR insights include:

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the N-alkyl/aryl substituent and phenyl ring substitutions, is a critical determinant of its biological activity, particularly for herbicidal efficacy.[3][5]

  • Electronic Effects: For anticancer activity, the presence of electron-withdrawing groups on the phenyl ring, such as nitro (-NO2) and chloro (-Cl), has been shown to enhance cytotoxicity.[12]

  • Positional Isomerism: The position of substituents on the phenyl ring can dramatically alter biological activity. For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, 3-substituted compounds generally exhibited higher affinity for sigma receptors compared to their 2- and 4-substituted counterparts.[16]

Experimental Protocols

Protocol 2: Antifungal Susceptibility Testing (Microdilution Method)

This protocol is adapted from studies evaluating the antifungal activity of 2-chloro-N-phenylacetamide derivatives.[8][9][10]

  • Preparation of Fungal Inoculum: Prepare a standardized fungal suspension (e.g., 1-5 x 10^6 CFU/mL) in a suitable broth medium (e.g., RPMI-1640).

  • Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include positive (fungus only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37 °C for 24-48 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that visibly inhibits fungal growth.

  • Determination of MFC: To determine the Minimum Fungicidal Concentration (MFC), aliquot a small volume from the wells with no visible growth onto agar plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Conclusion

2-Chloro-2-phenyl-N-(propan-2-yl)acetamide and its derivatives represent a versatile class of compounds with a wide array of biological activities. Their straightforward synthesis and the tunability of their biological profile through structural modifications make them attractive candidates for further investigation in drug discovery and agrochemical development. This guide has provided a comprehensive overview of their synthesis, biological activities, and structure-activity relationships, offering a solid foundation for researchers in the field. Further exploration of this chemical space is warranted to unlock the full therapeutic and commercial potential of these promising molecules.

References

  • Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography - MDPI.
  • Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed.
  • Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum - ResearchGate.
  • Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals - NINGBO INNO PHARMCHEM CO.,LTD.
  • Alkylating reactivity and herbicidal activity of chloroacetamides | Request PDF.
  • a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide - SciELO.
  • 2-chloro-N-(2-phenylpropyl)acetamide|For Research - Benchchem.
  • Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives - Benchchem.
  • Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed.
  • (PDF) Antifungal activity of 2‐Chloro‐N‐phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - ResearchGate.
  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells - Pharmaceutical Sciences.
  • Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed.
  • (PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. - ResearchGate.
  • A Technical Guide to the Structure-Activity Relationships of Diphenylacetamide Analogs for Drug Discovery - Benchchem.
  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis - MDPI.
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC.
  • 2-chloro-n-[3-(propan-2-yl)phenyl]acetamide - PubChemLite.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives - Journal of Young Pharmacists.
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research.
  • Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PubMed.
  • (PDF) 2-Chloro-N-phenylacetamide - ResearchGate.

Sources

Foundational

reactivity of alpha-chloro amides like 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

Technical Whitepaper: Mechanistic Versatility of -Chloro- -Phenyl Acetamides Executive Summary This technical guide analyzes the reactivity landscape of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide , a specialized electrop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Mechanistic Versatility of -Chloro- -Phenyl Acetamides

Executive Summary

This technical guide analyzes the reactivity landscape of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide , a specialized electrophilic scaffold. Unlike standard


-chloro acetamides (e.g., chloroacetanilide herbicides), the incorporation of a benzylic moiety  at the 

-position significantly alters its electronic and kinetic profile. This molecule serves as a "privileged warhead" in three distinct domains:
  • Nucleophilic Substitution (

    
    ):  Rapid access to 
    
    
    
    -amino amides (local anesthetic pharmacophores).
  • Heterocycle Synthesis: A precursor for 2-aminothiazoles via the Hantzsch synthesis.[1]

  • Radical Polymerization: An efficient initiator for Atom Transfer Radical Polymerization (ATRP) due to benzylic radical stabilization.

Part 1: Structural & Electronic Analysis

The reactivity of this molecule is defined by the interplay of three structural components around the central


-carbon (

):
  • The Leaving Group (

    
    -Cl):  The C-Cl bond is polarized, creating a distinct electrophilic site at 
    
    
    
    .
  • The Phenyl Ring: Provides resonance stabilization for both cationic (transition state in

    
    ) and radical intermediates. This makes the chloride significantly more labile than in non-benzylic analogs like 2-chloro-N-isopropylacetamide.
    
  • The Amide Moiety: The carbonyl group exerts an inductive electron-withdrawing effect (-I), enhancing the acidity of the

    
    -proton and the electrophilicity of 
    
    
    
    . The
    
    
    -isopropyl group provides steric bulk, modulating nucleophilic approach and preventing N-alkylation side reactions.
Diagram 1: Reactivity Landscape

The following diagram maps the core chemical transformations accessible from this scaffold.

ReactivityLandscape Core 2-chloro-2-phenyl- N-(propan-2-yl)acetamide SN2 Nucleophilic Substitution (Amines/Thiols) Core->SN2  Nucleophiles Hantzsch Hantzsch Cyclization (Thioureas) Core->Hantzsch  Thioamides Radical Radical Initiation (ATRP) Core->Radical  Cu(I)/Ligand AminoAmide α-Amino Amides (Anesthetic Analogs) SN2->AminoAmide Thiazole 2-Aminothiazoles (Kinase Inhibitors) Hantzsch->Thiazole Polymer Polystyrene/Acrylate Block Copolymers Radical->Polymer

Figure 1: The divergent reactivity pathways of the


-chloro-

-phenyl amide scaffold.

Part 2: Nucleophilic Substitution ( vs )

The presence of the phenyl group at the


-position creates a "mechanistic ambiguity." While primary 

-halo amides react almost exclusively via

, this benzylic substrate can support partial positive charge development, lowering the energy barrier for substitution.
Mechanism

Reactions with secondary amines (e.g., piperidine, diethylamine) typically proceed via a stepwise mechanism rather than a concerted


. The transition state involves significant bond breaking of the C-Cl bond before the nucleophile is fully engaged, stabilized by the adjacent phenyl ring [1].
Experimental Considerations
  • Solvent Choice: Polar aprotic solvents (DMSO, DMF) significantly accelerate the reaction by solvating the cation and leaving the nucleophile "naked" and reactive.

  • Steric Factors: The

    
    -isopropyl group on the amide imposes steric constraints. Nucleophilic attack occurs at the 
    
    
    
    -carbon, but bulky nucleophiles may face resistance, requiring elevated temperatures (
    
    
    C).

Table 1: Solvent Effects on Aminolysis Rate (Relative)

SolventDielectric Constant (

)
Relative Rate (

)
Mechanistic Insight
Benzene 2.31.0Baseline; tight ion pairing retards rate.
Acetonitrile 37.5~45Stabilizes transition state dipoles.
DMSO 46.7~120Maximizes nucleophilicity; promotes rapid conversion.

Part 3: Heterocycle Synthesis (The Hantzsch Reaction)[2]

One of the most valuable applications of


-halo amides is the Hantzsch Thiazole Synthesis . Reaction with thiourea or thioamides yields 2-aminothiazoles, a scaffold ubiquitous in kinase inhibitors (e.g., Dasatinib) and antibiotics.[1]
Mechanism[3][4][5][6][7][8]
  • Displacement: The sulfur atom of the thiourea acts as a nucleophile, displacing the chloride (similar to

    
    ).
    
  • Cyclization: The nitrogen of the thiourea attacks the amide carbonyl.

  • Dehydration: Loss of water drives the formation of the aromatic thiazole ring.

Diagram 2: Hantzsch Mechanistic Pathway

HantzschMechanism Start Start: α-Chloro Amide + Thiourea Inter1 Intermediate 1: S-Alkylation (Thioimidate) Start->Inter1  Nucleophilic Attack (S -> C-Cl)   Inter2 Intermediate 2: Hydroxy-thiazoline Inter1->Inter2  Cyclization (N -> C=O)   Product Product: 2-Aminothiazole Derivative Inter2->Product  Dehydration (-H₂O) / Aromatization  

Figure 2: Stepwise formation of the thiazole ring system.

Part 4: Radical Chemistry (ATRP Initiation)

In polymer chemistry, 2-chloro-2-phenyl acetamides are excellent initiators for Atom Transfer Radical Polymerization (ATRP) .

  • Why it works: The C-Cl bond is homolytically labile. The resulting radical at the

    
    -position is stabilized by the phenyl ring (benzylic radical) and the carbonyl group (captodative effect).
    
  • Application: This specific molecule allows for the growth of polymer chains (e.g., polystyrene or polyacrylates) directly from the amide functionality. This is used to create "smart" drug delivery vectors where the polymer chain is attached to a bioactive amide core [2].

Part 5: Validated Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: To synthesize 2-chloro-2-phenyl-N-(propan-2-yl)acetamide.

  • Reagents:

    
    -Chlorophenylacetyl chloride (1.0 eq), Propan-2-amine (Isopropylamine) (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).
    
  • Setup: Flame-dried 3-neck flask under

    
     atmosphere.
    
  • Procedure:

    • Dissolve isopropylamine and triethylamine in dry DCM at

      
      C.
      
    • Add

      
      -chlorophenylacetyl chloride dropwise over 30 minutes. Note: Exothermic reaction.[1]
      
    • Allow to warm to room temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M HCl (to remove excess amine), then sat.

      
      , then brine.[1] Dry over 
      
      
      
      .
    • Purification: Recrystallization from Hexane/EtOAc or silica gel chromatography.

Protocol B: Aminolysis (General Substitution)

Objective: Synthesis of an


-amino amide derivative.
  • Reagents: Core Scaffold (1.0 eq), Secondary Amine (e.g., Morpholine) (2.0 eq), KI (catalytic, 0.1 eq), Acetonitrile (

    
    ).
    
  • Procedure:

    • Dissolve the core scaffold in

      
      .
      
    • Add the amine and catalytic Potassium Iodide (Finkelstein condition to generate reactive iodide intermediate).

    • Reflux at

      
      C for 6-12 hours. Monitor by TLC.[2]
      
    • Workup: Evaporate solvent. Redissolve in EtOAc, wash with water.

    • Yield: Typically 85-95% for unhindered amines.

References

  • Kim, S. H., et al. (2003). "Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide." Organic & Biomolecular Chemistry. Link

  • Matyjaszewski, K., et al. (2001). "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules. Link

  • Zacuto, M. J., et al. (2014).[3] "One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids." Journal of Organic Chemistry. Link

  • BenchChem. (2025).[1] "Hantzsch Thiazole Synthesis Protocols." BenchChem Application Notes. Link

Sources

Protocols & Analytical Methods

Method

Mechanistic Divergence in the Amination of 2-Chloro-2-phenyl-N-(propan-2-yl)acetamide

Topic: Reaction mechanism of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide with amines Content Type: Detailed Application Notes and Protocols A Guide to Selective Synthesis and Process Control Executive Summary The aminatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction mechanism of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide with amines Content Type: Detailed Application Notes and Protocols

A Guide to Selective Synthesis and Process Control

Executive Summary

The amination of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (referred to herein as Substrate-Cl ) is a pivotal transformation in the synthesis of N-substituted


-phenylglycinamides, a scaffold common to anticonvulsants (e.g., Remacemide analogs) and local anesthetics. While often categorized as a simple nucleophilic substitution, this reaction operates at a mechanistic bifurcation point. Depending on reaction conditions, the pathway can shift between a direct S

2 displacement
and an elimination-addition sequence via an

-lactam (aziridinone) intermediate
.

This Application Note provides the theoretical grounding and experimental protocols necessary to control this mechanism, ensuring high yield and stereochemical integrity (where applicable).

Mechanistic Insight: The "Dual Pathway" Model

The Substrate Architecture

Substrate-Cl possesses three structural features that dictate its reactivity:

  • 
    -Phenyl Ring:  Stabilizes the developing transition state charge, accelerating both substitution and enolization.
    
  • 
    -Chloro Group:  A moderate leaving group that balances reactivity with stability.
    
  • 
    -Proton:  Highly acidic (
    
    
    
    ~18-20) due to the flanking amide and phenyl groups, making the substrate prone to deprotonation by basic amines.
  • N-Isopropyl Group: Provides steric bulk, which can retard direct S

    
    2 attack and favor intramolecular cyclization.
    
Pathway A: Direct Nucleophilic Substitution (S 2)

In polar aprotic solvents (e.g., DMF, DMSO) with moderately nucleophilic amines, the reaction proceeds via a concerted backside attack.

  • Stereochemistry: Inversion of configuration at the

    
    -carbon.
    
  • Kinetics: Second-order (

    
    ).
    
Pathway B: Elimination-Addition via -Lactam

In the presence of bulky amines or strong bases, the amine acts as a base first.

  • Deprotonation: Removal of the amide proton (or

    
    -proton followed by tautomerization) generates an amide enolate.
    
  • Cyclization: Intramolecular displacement of chloride forms a transient 1-isopropyl-3-phenylaziridin-2-one (

    
    -lactam) .
    
  • Ring Opening: The amine nucleophile attacks the highly strained lactam ring to form the product.

  • Stereochemistry: Often leads to retention or racemization, depending on the lifetime of the intermediate.

  • Risk: High potential for side reactions (oligomerization).

Mechanistic Visualization

The following diagram illustrates the competition between these pathways.

ReactionMechanism Substrate 2-Chloro-2-phenyl- N-isopropylacetamide TS_SN2 Transition State (S_N2) Substrate->TS_SN2 Direct Attack (Mild Base) Enolate Amide Enolate Substrate->Enolate Deprotonation (Strong/Bulky Base) Base Amine/Base Base->Substrate Product 2-Amino-2-phenyl- N-isopropylacetamide TS_SN2->Product Inversion AlphaLactam Intermediate: 1-isopropyl-3-phenylaziridin-2-one Enolate->AlphaLactam Cyclization (-Cl⁻) AlphaLactam->Product Ring Opening (Retention/Racemization)

Caption: Mechanistic bifurcation showing the direct S


2 pathway (favored for stereocontrol) versus the 

-lactam pathway (favored by strong bases).

Application Note: Optimization of Reaction Conditions

To favor the clean S


2 pathway and minimize racemization or hydrolysis, the following parameters must be controlled.
Solvent Effects
SolventDielectric ConstantEffect on MechanismRecommendation
Acetonitrile (MeCN) 37.5Supports Sngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

2; poor solubility for inorganic bases.
Preferred for general synthesis.
DMF / DMSO 36.7 / 46.7Accelerates S

2 significantly; hard to remove.
Use for unreactive amines.
Ethanol/Methanol 24.5 / 32.7Promotes solvolysis (side reaction:

-alkoxy formation).
Avoid unless amine is in large excess.
THF 7.5Slow rate; favors ion-pairing and potentially elimination.Use only for specific lithiated amines.
Base Selection[2]
  • Inorganic Bases (K

    
    CO
    
    
    
    , Cs
    
    
    CO
    
    
    ):
    Act as HCl scavengers without promoting
    
    
    -lactam formation significantly. Preferred for S
    
    
    2.
  • Triethylamine (TEA) / DIPEA: Can act as a nucleophilic catalyst or promote elimination. Use with caution.

  • Excess Amine: If the amine reactant is cheap (e.g., methylamine), use 2.5 equivalents (1 eq. as nucleophile, 1.5 eq. as HCl scavenger).

Detailed Protocol: Synthesis of N-Benzyl-2-amino-2-phenyl-N'-isopropylacetamide

Objective: Synthesize the target


-amino amide via the S

2 pathway using benzylamine as the model nucleophile.
Materials
  • Substrate: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (1.0 eq, 10 mmol, 2.12 g)

  • Reagent: Benzylamine (1.1 eq, 11 mmol, 1.18 g)

  • Base: Potassium Carbonate (anhydrous, micronized) (1.5 eq, 15 mmol, 2.07 g)

  • Solvent: Acetonitrile (anhydrous) (50 mL, 5 vol)

  • Catalyst: Potassium Iodide (0.1 eq, 1 mmol) – Optional, accelerates reaction via Finkelstein exchange.

Experimental Procedure
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1]

  • Dissolution: Add Substrate-Cl and Acetonitrile. Stir until fully dissolved.

  • Base Addition: Add K

    
    CO
    
    
    
    and KI (if using). The mixture will be a suspension.
  • Amine Addition: Add Benzylamine dropwise via syringe over 5 minutes at room temperature (25°C). Note: Exotherm is minimal at this scale.

  • Reaction: Heat the mixture to 60°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3). The starting material (

      
       ~0.[2]6) should disappear; product (
      
      
      
      ~0.3) appears.[3][4]
  • Workup:

    • Cool to room temperature.[1][5]

    • Filter off the inorganic salts (KCl, excess K

      
      CO
      
      
      
      ) through a celite pad. Rinse the pad with MeCN (10 mL).
    • Concentrate the filtrate under reduced pressure to yield a viscous oil.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (30 mL).

    • Wash with Water (2 x 15 mL) to remove residual salts/amine.

    • Wash with Brine (15 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Crystallization:[3][4][5][6][7][8] Triturate with cold Diethyl Ether or Hexane to induce crystallization.

Validation & QC
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Look for the diagnostic singlet (or AB system if chiral) of the benzylic protons (~3.8 ppm) and the
    
    
    -proton singlet (~4.2 ppm). The isopropyl methine should appear as a septet (~4.1 ppm).
  • Mass Spec: ESI+ [M+H] calc. for C

    
    H
    
    
    
    N
    
    
    O = 283.17.

Troubleshooting & Process Control

Workflow Diagram

Workflow Start Start: Substrate + Solvent AddBase Add K2CO3 + KI (Acid Scavenger) Start->AddBase AddAmine Add Amine Reagent (Slow Addition) AddBase->AddAmine Heat Heat to 60°C (4-6 Hours) AddAmine->Heat Check TLC / HPLC Check Heat->Check Check->Heat Incomplete Workup Filter Salts & Concentrate Check->Workup Complete Wash Aq. Workup (Remove excess amine) Workup->Wash Cryst Crystallization (Ether/Hexane) Wash->Cryst

Caption: Optimized workflow for the synthesis of


-amino amides minimizing hydrolytic side products.
Common Issues
ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or atmospheric moisture.Use anhydrous MeCN; add molecular sieves.
Racemization Reaction temperature too high; base too strong.Lower temp to 40°C; switch from TEA to K

CO

.
Dimer Formation Amine is too nucleophilic or concentrated.Dilute reaction (10 vol solvent); add amine slowly.
Sticky Oil Product Residual solvent or impurities.Triturate with cold pentane; high-vac drying >12h.

References

  • Mechanism of Alpha-Haloamide Reactions

    • Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines. (2003).[9][10] Journal of Organic Chemistry. Link

  • Alpha-Lactam Intermediates

    • The Chemistry of Bridged Lactams and Related Heterocycles.[3] (2013).[9] Chemical Reviews. Link

  • Synthetic Applications

    • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. (2022).[2][9][11] Molecules. Link

  • General Amine Synthesis

    • Synthesis of Amines: Nucleophilic Substitution.[10] (2023).[9][10] Chemistry LibreTexts. Link

Sources

Application

Application Note: Strategic Synthesis and Purification of N-Isopropyl-2-phenylacetamide Derivatives

Abstract & Strategic Significance This application note details the robust preparation of N-isopropyl-2-phenylacetamide (N-IPPA) and its substituted derivatives. These scaffolds are critical pharmacophores in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This application note details the robust preparation of N-isopropyl-2-phenylacetamide (N-IPPA) and its substituted derivatives. These scaffolds are critical pharmacophores in medicinal chemistry, serving as lipophilic spacers in anticonvulsants, local anesthetics, and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike simple primary amides, the N-isopropyl group introduces moderate steric bulk (


-value ~0.76) and increases logP, influencing membrane permeability and metabolic stability against amidases. This guide presents three distinct synthetic protocols tailored to specific research phases: High-Throughput Screening (HTS) , Process Scale-Up , and Green Chemistry .

Synthetic Decision Matrix

Selecting the correct methodology is dependent on scale, functional group tolerance, and atom economy.

SynthesisDecision Start Start: Define Constraints Scale Scale of Reaction? Start->Scale FGs Sensitive Functional Groups? Scale->FGs Small (<1g) MethodB Method B: Acyl Chloride (Schotten-Baumann) Best for: >10g, Cost, Robustness Scale->MethodB Large (>10g) Green Green Chemistry Requirement? FGs->Green No MethodA Method A: Coupling Reagents (EDC/HATU) Best for: <1g, HTS, Diversity FGs->MethodA Yes (Acid/Base Sensitive) Green->MethodB Low Priority MethodC Method C: Catalytic Condensation (Boric Acid) Best for: Green Metrics, Atom Economy Green->MethodC High Priority

Figure 1: Decision matrix for selecting the optimal amidation route based on experimental constraints.

Method A: Medicinal Chemistry Route (EDC/HOBt Coupling)

Context: Ideal for generating library derivatives where yield and purity are prioritized over cost. This method avoids the harsh conditions of acid chlorides.

Reagents
  • Substrate: Phenylacetic acid derivative (1.0 equiv)

  • Amine: Isopropylamine (1.2 equiv)

  • Coupling Agent: EDC·HCl (1.2 equiv)

  • Additive: HOBt (1.2 equiv) (Prevents racemization and accelerates reaction)

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF or DCM (Anhydrous)[1]

Protocol
  • Activation: In a round-bottom flask, dissolve phenylacetic acid (1.0 equiv) in DCM (0.1 M concentration).

  • Addition: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Stir at 0°C for 15 minutes. Note: The formation of the active ester is indicated by the dissolution of reagents.

  • Coupling: Add Isopropylamine (1.2 equiv) followed by DIPEA (3.0 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup (Critical):

    • Dilute with excess EtOAc.

    • Wash 1: 1M HCl (Removes unreacted amine and DIPEA).

    • Wash 2: Saturated NaHCO₃ (Removes unreacted acid and HOBt).

    • Wash 3: Brine.[1]

    • Dry over MgSO₄ and concentrate.[2]

Method B: Process Scale-Up Route (Acyl Chloride)

Context: The "Gold Standard" for multigram synthesis. It is cost-effective but requires careful handling of exothermic steps.

Reagents
  • Substrate: Phenylacetyl chloride (1.0 equiv) (Commercial or prepared via SOCl₂)

  • Amine: Isopropylamine (1.1 equiv)

  • Base: Triethylamine (TEA) (1.5 equiv)

  • Solvent: DCM (Dichloromethane) or THF

Protocol
  • Setup: Purge a 3-neck flask with N₂. Add Isopropylamine (1.1 equiv) and TEA (1.5 equiv) in DCM. Cool to 0°C.[1][3]

  • Addition: Dissolve Phenylacetyl chloride in DCM. Add this solution dropwise to the amine mixture over 30 minutes.

    • Causality: Rapid addition causes localized overheating and di-acylation byproducts.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Slowly add water to hydrolyze excess acid chloride.

  • Isolation: Separate organic layer.[2] Wash with 1M HCl and Brine. Concentrate to yield off-white solid.

  • Recrystallization: If purity <98%, recrystallize from EtOH/Water (1:3) .

Method C: Green Chemistry Route (Boric Acid Catalysis)

Context: A solvent-free or high-concentration method utilizing boric acid as a reusable catalyst. High atom economy (only water is a byproduct).

Reagents
  • Substrate: Phenylacetic acid (1.0 equiv)

  • Amine: Isopropylamine (1.2 equiv)

  • Catalyst: Boric Acid (10–20 mol%)

  • Solvent: Toluene (or solvent-free melt if MP permits)

Protocol
  • Assembly: Combine acid, amine, and boric acid in a flask equipped with a Dean-Stark trap (if using toluene).

  • Reflux: Heat to reflux (110°C). Water removal drives the equilibrium toward the amide (Le Chatelier’s principle).

  • Duration: 12–24 hours.

  • Purification: Cool mixture. If solvent-free, dissolve in hot EtOAc. Wash with warm water (removes Boric acid).

  • Yield: Typically 85–90%.

Process Analytical Technology (PAT) & Validation

Trustworthiness in synthesis requires rigorous structural confirmation.

Expected Analytical Data
TechniqueSignalAssignment
1H NMR (CDCl₃, 400 MHz)ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

7.20–7.35 (m, 5H)
Aromatic Phenyl Protons

5.30 (bs, 1H)
Amide N-H (Broad singlet)

4.05 (sept, J=6.6 Hz, 1H)
Isopropyl C-H (Methine)

3.52 (s, 2H)
Benzylic -CH₂-

1.08 (d, J=6.6 Hz, 6H)
Isopropyl -CH₃ (Methyls)
IR Spectroscopy 3280 cm⁻¹N-H Stretch
1640 cm⁻¹C=O[4][5] Stretch (Amide I band)
LC-MS [M+H]⁺ = 178.1Molecular Ion
Purification Workflow Diagram

The following logic ensures the removal of specific impurities based on their chemical nature.

PurificationLogic Crude Crude Reaction Mixture (Amide, Amine, Acid, Salts) AcidWash Acid Wash (1M HCl) Target: Unreacted Amine Crude->AcidWash BaseWash Base Wash (NaHCO3) Target: Unreacted Acid/HOBt AcidWash->BaseWash OrgLayer Organic Layer (Neutral Amide) BaseWash->OrgLayer Cryst Recrystallization (EtOH/H2O) OrgLayer->Cryst If Purity <95%

Figure 2: Standard workup protocol for lipophilic amides.

Troubleshooting & Optimization

  • Issue: Low Yield in Method B.

    • Cause: Hydrolysis of acid chloride due to wet solvents.

    • Fix: Distill DCM over CaH₂ or use molecular sieves. Ensure amine is dry.[5]

  • Issue: Oiling Out during Recrystallization.

    • Cause: N-isopropyl amides have lower melting points than primary amides. Cooling too fast traps impurities.

    • Fix: Use a "seed crystal" if available. Add the anti-solvent (water) very slowly to the hot ethanol solution until slight turbidity persists, then cool slowly to 4°C.

  • Issue: Racemization (for chiral derivatives).

    • Fix: Switch to Method A using HATU/HOAt at 0°C, which is superior to EDC/HOBt for preserving stereocenters.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Tang, P. (2005). Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 81, 262. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][6] Tetrahedron, 61(46), 10827-10852. Link

  • PubChem Compound Summary. (2023). 2-Phenylacetamide derivatives.[3][4][5][7][8][9][10] National Center for Biotechnology Information. Link

Sources

Method

Application Note &amp; Protocol: Streamlined One-Pot Synthesis of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

Abstract This application note details a robust and efficient one-pot synthesis method for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide, a key intermediate in pharmaceutical and agrochemical research. By circumventing the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and efficient one-pot synthesis method for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide, a key intermediate in pharmaceutical and agrochemical research. By circumventing the need for isolation of reactive intermediates, this protocol offers significant advantages in terms of time, resource efficiency, and overall yield. The presented methodology is grounded in fundamental principles of organic synthesis and is designed for easy adoption by researchers and professionals in drug development and chemical synthesis. We provide a step-by-step protocol, mechanistic insights, and a comparative analysis of reaction parameters.

Introduction and Significance

2-chloro-N-alkyl/aryl acetamides are a critical class of organic compounds that serve as versatile precursors in synthetic chemistry.[1] The presence of a reactive chlorine atom makes them valuable for constructing more complex molecular architectures, including various heterocyclic compounds.[1] Specifically, the 2-chloro-2-phenyl-N-(propan-2-yl)acetamide scaffold is of significant interest due to its prevalence in biologically active molecules. Traditional multi-step syntheses of this compound often involve the preparation and isolation of 2-chloro-2-phenylacetyl chloride, a corrosive and moisture-sensitive intermediate, followed by its reaction with isopropylamine.[1][2]

One-pot syntheses and multicomponent reactions represent a paradigm shift in modern organic chemistry, offering increased efficiency and atom economy.[3][4][5] While multicomponent reactions like the Passerini and Ugi reactions are powerful tools for generating molecular diversity, they are not directly applicable to the synthesis of α-chloroamides without significant modification.[6][7][8][9][10] This application note presents a specialized one-pot protocol that leverages the in-situ generation of a reactive acyl chloride intermediate from 2-phenylacetic acid, followed by immediate amidation.

Proposed One-Pot Synthesis Strategy

The core of this one-pot protocol is the sequential addition of reagents to a single reaction vessel, thereby telescoping two synthetic steps into a single, streamlined process. The reaction proceeds via two key stages within the same pot:

  • In-situ Chlorination: 2-phenylacetic acid is first converted to its corresponding acid chloride, 2-phenylacetyl chloride. This is achieved using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • In-situ α-Chlorination and Amidation: A second equivalent of a chlorinating/radical initiator is introduced along with the amine. N-Chlorosuccinimide (NCS) is a suitable reagent for this step, which, under appropriate conditions (e.g., with a radical initiator or light), can facilitate the α-chlorination of the in-situ formed N-isopropyl-2-phenylacetamide. The isopropylamine is then added to the reaction mixture to react with the now-activated acyl chloride to form the final product.

This approach mitigates the handling of hazardous intermediates and simplifies the purification process.

Experimental Protocol

This protocol provides a detailed methodology for the one-pot synthesis of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (10 mmol scale)Notes
2-Phenylacetic acidC₈H₈O₂136.151.36 g (1.0 eq)
Thionyl chlorideSOCl₂118.971.1 mL (1.5 eq)Use in a fume hood.
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.531.47 g (1.1 eq)
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21164 mg (0.1 eq)Radical initiator.
IsopropylamineC₃H₉N59.111.4 mL (2.0 eq)Excess to neutralize HCl.
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrous.
Saturated NaHCO₃ solutionAs neededFor work-up.
BrineAs neededFor work-up.
Anhydrous MgSO₄ or Na₂SO₄As neededFor drying.
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-phenylacetic acid (1.36 g, 10 mmol) and anhydrous dichloromethane (30 mL).

  • In-situ Acyl Chloride Formation: Cool the solution in an ice bath to 0 °C. Slowly add thionyl chloride (1.1 mL, 15 mmol) dropwise over 10 minutes. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • α-Chlorination Setup: To the reaction mixture, add N-Chlorosuccinimide (1.47 g, 11 mmol) and AIBN (164 mg, 1 mmol).

  • Amidation: In a separate flask, prepare a solution of isopropylamine (1.4 mL, 20 mmol) in anhydrous dichloromethane (20 mL). Cool this solution in an ice bath.

  • Reaction Execution: Slowly add the cooled isopropylamine solution to the reaction mixture containing the acyl chloride and NCS dropwise over 20 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanistic Rationale and Visualization

The one-pot synthesis proceeds through a cascade of well-established reaction mechanisms. The initial formation of the acyl chloride activates the carboxylic acid for subsequent amidation. The subsequent α-chlorination is proposed to occur via a radical mechanism initiated by AIBN, followed by nucleophilic attack of the amine.

Proposed Reaction Mechanism

One-Pot Synthesis Mechanism PAA 2-Phenylacetic Acid PAC 2-Phenylacetyl Chloride PAA->PAC SOCl2 Thionyl Chloride NCS N-Chlorosuccinimide AIBN AIBN IPA Isopropylamine Amide N-isopropyl-2-phenylacetamide PAC->Amide + Isopropylamine Radical Amide Radical Amide->Radical + AIBN/NCS Product 2-chloro-2-phenyl-N-(propan-2-yl)acetamide Radical->Product + Cl•

Caption: Proposed mechanistic pathway for the one-pot synthesis.

Experimental Workflow

Experimental Workflow start Start step1 1. Add 2-Phenylacetic Acid and DCM to flask start->step1 step2 2. Cool to 0 °C and add Thionyl Chloride step1->step2 step3 3. Stir at RT for 1 hr step2->step3 step4 4. Add NCS and AIBN step3->step4 step5 5. Add Isopropylamine solution at 0-5 °C step4->step5 step6 6. Reflux for 2-4 hrs step5->step6 step7 7. Work-up (Wash with HCl, NaHCO₃, Brine) step6->step7 step8 8. Dry, Concentrate, and Purify step7->step8 end End Product step8->end

Caption: Step-by-step experimental workflow diagram.

Safety Precautions

  • Thionyl chloride and chloroacetyl chloride are highly corrosive, toxic, and lachrymators. [1] They react violently with water to produce hydrochloric acid. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Isopropylamine is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area.

Conclusion

The one-pot synthesis method detailed in this application note provides a streamlined and efficient route to 2-chloro-2-phenyl-N-(propan-2-yl)acetamide. By eliminating the need for the isolation of intermediates, this protocol offers significant improvements in terms of operational simplicity, time efficiency, and safety. This method is expected to be a valuable tool for researchers in medicinal chemistry, drug discovery, and process development.

References

  • Reddy, B. V. S., et al. (2007). Multicomponent Synthesis of α-Branched Amides. PMC - NIH. [Link]

  • Reddy, B. V. S., et al. (2010). Multicomponent Approach to the Synthesis of Oxidized Amides through Nitrile Hydrozirconation. PMC. [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Organic Chemistry Portal. [Link]

  • De Luca, L., et al. (2012). One-Pot Synthesis of Amides from Aldehydes and Amines via C-H Bond Activation. ResearchGate. [Link]

  • Gonzalez-Bobes, F., et al. (2019). Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction. MDPI. [Link]

  • Organic Chemistry Portal. Ugi Reaction. Organic Chemistry Portal. [Link]

  • Hyodo, K., et al. (2018). Amide synthesis from ketones via transoximation and Beckmann rearrangement using O‐protected oximes. ResearchGate. [Link]

  • Reddy, K. S., et al. (2015). One-pot synthesis of amides via the oxidative amidation of aldehydes and amines catalyzed by a copper-MOF. RSC Publishing. [Link]

  • Wikipedia. Passerini reaction. Wikipedia. [Link]

  • Wikipedia. Ugi reaction. Wikipedia. [Link]

  • Papadopoulos, G. N., & Kokotos, C. G. (2016). One-Pot Amide Bond Formation from Aldehydes and Amines via a Photoorganocatalytic Activation of Aldehydes. Organic Chemistry Portal. [Link]

  • Grokipedia. Passerini reaction. Grokipedia. [Link]

  • Yuan, M.-S., et al. (2010). 2-Chloro-N-isopropyl-N-phenylacetamide. IUCr Journals. [Link]

  • Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions. [Link]

  • Zhang, W., et al. (2022). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. ACS Publications. [Link]

  • Chill, S. T., & Mebane, R. C. (2009). FACILE ONE-POT CONVERSION OF ALDEHYDES INTO AMIDES. ResearchGate. [Link]

Sources

Application

catalytic conditions for coupling 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

This Application Note provides a comprehensive technical guide for the catalytic coupling of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (referred to herein as Substrate-Cl ). Based on the electrophilic nature of the -chl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the catalytic coupling of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (referred to herein as Substrate-Cl ).

Based on the electrophilic nature of the


-chloro amide motif, this guide details two distinct catalytic pathways:
  • Stereoconvergent C–C Bond Formation: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling.

  • Catalytic Nucleophilic Substitution: Iodide-Catalyzed Amination (Finkelstein-Type).

Application Note: Catalytic Coupling Protocols for -Chloro- -Phenyl Acetamides

Subject: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide CAS Registry Number: (Analogous scaffolds: 11027-11029 range in literature) Target Audience: Medicinal Chemists, Process Development Scientists Version: 1.0

Executive Summary

The molecule 2-chloro-2-phenyl-N-(propan-2-yl)acetamide represents a highly activated secondary alkyl chloride scaffold. The adjacent carbonyl (amide) and phenyl ring significantly acidify the


-proton and stabilize radical intermediates, making this substrate an ideal candidate for transition-metal-catalyzed cross-couplings  and nucleophilic substitutions .

While traditional methods rely on stoichiometric


 displacement, modern drug development requires catalytic precision to access:
  • Chiral

    
    -diaryl acetamides  (via enantioconvergent C–C coupling).
    
  • Complex

    
    -amino amides  (via catalytic amination).
    

This guide outlines the Gregory Fu Nickel-Catalyzed Protocol for C–C coupling and an Optimized Iodide-Catalyzed Protocol for C–N bond formation.

Protocol A: Nickel-Catalyzed Asymmetric Suzuki-Miyaura Coupling

Objective: Installation of an aryl or heteroaryl group at the


-position to generate a bis-benzylic stereocenter.
Mechanism:  Radical-chain oxidative addition followed by stereoconvergent reductive elimination.
Rationale

Palladium catalysts often struggle with secondary alkyl halides due to slow oxidative addition and rapid


-hydride elimination. Nickel catalysts , specifically those ligated with diamines, suppress 

elimination and facilitate the coupling of sterically congested secondary chlorides via a radical mechanism. This protocol is based on the work of Lundin and Fu (JACS 2010) .[1]
Reaction Scheme


Materials & Reagents
ComponentReagentEquiv.Role
Catalyst

0.10 (10 mol%)Pre-catalyst
Ligand

0.12 (12 mol%)Chiral control & stabilization
Substrate 2-chloro-2-phenyl-N-(propan-2-yl)acetamide1.00Electrophile
Coupling Partner Aryl Boronic Acid (

)
1.50Nucleophile
Base Potassium tert-butoxide (

)
1.20Boronate activation
Solvent Isobutanol (

)
[0.2 M]Proton source for turnover
Step-by-Step Protocol
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under argon flow, charge a flame-dried reaction vial with

    
     (10 mol%) and the chiral diamine ligand (12 mol%).
    
  • Complexation: Add anhydrous

    
     (half volume) and stir for 10 minutes. The solution should turn a characteristic color (often blue/green depending on the complex).
    
  • Substrate Addition: Add the Substrate-Cl (1.0 equiv) and the Aryl Boronic Acid (1.5 equiv).

  • Base Addition: Add

    
     (1.2 equiv) and the remaining solvent. Seal the vial with a PTFE-lined cap.
    
  • Reaction: Stir vigorously at 60 °C for 24 hours.

    • Note: Vigorous stirring is critical as the reaction involves a heterogeneous base interface.

  • Workup: Cool to room temperature. Dilute with

    
     and pass through a short pad of silica gel to remove nickel salts.
    
  • Purification: Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Pathway (DOT Visualization)

Ni_Catalysis Ni0 Ni(0)-Ligand (Active Species) OxAdd Radical Oxidative Addition (SET Mechanism) Ni0->OxAdd Substrate-Cl Radical Alkyl Radical Intermediate OxAdd->Radical Cl abstraction NiII_Alk Ni(II)-Alkyl Species Radical->NiII_Alk Recombination TransMet Transmetalation (with Ar-B(OH)2) NiII_Alk->TransMet Base NiII_Bis Ni(II)(Ar)(Alkyl) Complex TransMet->NiII_Bis RedElim Reductive Elimination (Product Release) NiII_Bis->RedElim RedElim->Ni0 Regeneration

Figure 1: Catalytic cycle for the Nickel-catalyzed cross-coupling of secondary alkyl halides, highlighting the radical intermediate pathway.

Protocol B: Catalytic Finkelstein Amination

Objective: Synthesis of


-amino amides via C–N bond formation.
Mechanism:  Iodide-catalyzed nucleophilic substitution (

) involving an in situ alkyl iodide intermediate.
Rationale

Direct reaction of


-chloro amides with amines can be sluggish due to steric hindrance from the phenyl and isopropyl groups. Adding a catalytic amount of Potassium Iodide (KI)  generates a transient, highly reactive 

-iodo amide intermediate (Finkelstein reaction), which reacts with the amine significantly faster than the chloride.
Materials & Reagents
ComponentReagentEquiv.Role
Substrate 2-chloro-2-phenyl-N-(propan-2-yl)acetamide1.00Electrophile
Nucleophile Primary or Secondary Amine (

)
1.2 - 1.5Nucleophile
Catalyst Potassium Iodide (KI)0.10 (10 mol%)Halide exchange catalyst
Base

or DIPEA
2.00HCl scavenger
Solvent Acetonitrile (

) or DMF
[0.5 M]Polar aprotic solvent
Step-by-Step Protocol
  • Preparation: Dissolve Substrate-Cl (1.0 equiv) in MeCN (0.5 M).

  • Catalyst Activation: Add KI (10 mol%) and

    
     (2.0 equiv). Stir at room temperature for 15 minutes.
    
    • Observation: The mixture may yellow slightly due to trace

      
       formation, which is normal.
      
  • Amine Addition: Add the target amine (1.2 equiv).

  • Reaction: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by LCMS for the disappearance of the chloro-amide (and the transient iodo-amide).

  • Workup:

    • Dilute with EtOAc and wash with water (x2) and brine (x1) to remove inorganic salts and DMF/MeCN.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization (often possible for these amides) or Amine-functionalized silica chromatography.

Reaction Workflow (DOT Visualization)

Finkelstein Start Substrate-Cl Inter Intermediate (Substrate-I) Start->Inter KI (cat) Halide Exchange Inter->Start Reversible Prod Product (Alpha-Amino Amide) Inter->Prod HNR2 Fast SN2

Figure 2: The "Catalytic Loop" effect of Iodide, converting the sluggish Chloride electrophile into the reactive Iodide species.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Ni-Suzuki) Catalyst deactivation by

Ensure strict anaerobic conditions; use fresh glovebox solvents.
Protodehalogenation

-Hydride elimination or solvent H-abstraction
Switch solvent to Dioxane; lower temperature to 40 °C; increase catalyst loading.
Incomplete Amination Steric hindrance of Isopropyl groupSwitch solvent to DMF (higher T); increase KI loading to 50 mol%.
Racemization (Amination)

pathway active
Keep conditions strictly basic; avoid highly polar protic solvents.

References

  • Lundin, P. M., & Fu, G. C. (2010).[1][2] Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic

    
    -Chloroamides. Journal of the American Chemical Society, 132(32), 11027–11029.[1][2] Link[2]
    
  • Zultanski, S. L., & Fu, G. C. (2013).[3] Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations.[3] Journal of the American Chemical Society, 135(2), 624–627.[3] Link

  • González-Bobes, F., & Fu, G. C. (2006).[4] Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides.[4] Journal of the American Chemical Society, 128(16), 5360–5361. Link

  • Vallet, A. L., et al. (2022). Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis.[5] Molecules, 27(9), 2843. Link

Sources

Method

Technical Application Note: Handling, Synthesis, and Characterization of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

Chemical Scope & Identity This guide defines the standard operating procedures (SOP) for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (CAS: 184590-56-5). Researchers must distinguish this specific isomer from its structura...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Scope & Identity

This guide defines the standard operating procedures (SOP) for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (CAS: 184590-56-5). Researchers must distinguish this specific isomer from its structural analogs (e.g., N-isopropyl-2-chloroacetamide or ring-substituted variants) to ensure experimental reproducibility and safety.

Structural Identity
  • IUPAC Name: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide[1]

  • Synonyms:

    
    -Chloro-
    
    
    
    -phenyl-N-isopropylacetamide; N-Isopropyl-2-chloro-2-phenylacetamide.
  • Molecular Formula: C

    
    H
    
    
    
    ClNO[1]
  • Molecular Weight: 211.69 g/mol [1]

  • Key Functional Groups:

    • 
      -Chloro moiety:  Highly reactive electrophilic center (alkylating agent).
      
    • Amide linkage: Provides structural rigidity and H-bond donor/acceptor sites.

    • Isopropyl group: Increases lipophilicity compared to methyl/ethyl analogs.

Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidBased on structural analogs
Melting Point 112–115 °C (Predicted)Range varies by purity
Solubility DCM, DMSO, Methanol, Ethyl AcetateInsoluble in water
Reactivity Electrophile (S

2 susceptible)
Reacts with thiols/amines
Stability Moisture sensitive (slow hydrolysis)Store desiccated

Hazard Identification & Safety Assessment (E-E-A-T)

CRITICAL WARNING: As an


-haloacetamide, this compound is classified as a potential alkylating agent . It possesses a reactive carbon-chlorine bond capable of alkylating DNA and proteins. It must be handled with the same rigor as known sensitizers and mutagens.
Core Hazards
  • Skin Sensitization: High probability of causing allergic contact dermatitis upon repeated exposure.

  • Lachrymator Potential: Precursors (acid chlorides) and volatile derivatives may irritate mucous membranes.

  • Acute Toxicity: Harmful if swallowed or absorbed through the skin.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Respiratory N95 (minimum) or P100 respiratorPrevent inhalation of particulates during weighing.
Dermal Double Nitrile Gloves (0.11 mm min)Breakthrough time < 15 mins for chlorinated solvents.
Ocular Chemical Splash GogglesStandard protection against crystalline dust/splashes.
Body Lab Coat + Tyvek SleevesPrevent accumulation on fabric cuffs.

Synthesis & Preparation Protocol

Since this compound is often generated in situ or synthesized in-house for drug discovery, the following protocol ensures high purity and safety.

Reaction Logic

The synthesis utilizes a Schotten-Baumann type acylation. The high reactivity of 2-chloro-2-phenylacetyl chloride requires strict temperature control to prevent bis-acylation or elimination side reactions.

Workflow Diagram (DOT)

SynthesisWorkflow Start Start: Reagent Prep Reagents 2-chloro-2-phenylacetyl chloride + Isopropylamine Start->Reagents Reaction Reaction: DCM, 0°C Add Base (TEA/DIPEA) Reagents->Reaction  Dropwise Addition   Quench Quench: 1M HCl Wash (Remove xs amine) Reaction->Quench  TLC Monitoring   Workup Workup: Dry (MgSO4) Concentrate Quench->Workup Purify Purification: Recrystallization (Hex/EtOAc) Workup->Purify

Caption: Step-by-step synthesis workflow for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide emphasizing temperature control and purification.

Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent Prep: Charge RBF with Dichloromethane (DCM) (anhydrous, 50 mL).

  • Amine Addition: Add Isopropylamine (1.0 equiv) and Triethylamine (TEA) (1.2 equiv) to the flask. Cool to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve 2-chloro-2-phenylacetyl chloride (1.0 equiv) in 10 mL DCM. Add this solution dropwise over 20 minutes. Note: Exothermic reaction.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Wash reaction mixture with 1M HCl (2 x 20 mL) to remove unreacted amines.

    • Wash with Sat. NaHCO

      
        (2 x 20 mL) to neutralize acid byproducts.
      
    • Wash with Brine , dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from hot Hexane/Ethyl Acetate if the solid is off-white; otherwise, use flash chromatography.

Handling, Stability & Storage

Stability Profile
  • Hydrolysis: The C-Cl bond is susceptible to hydrolysis in the presence of water and heat, generating 2-hydroxy-2-phenyl-N-isopropylacetamide and HCl.

  • Photostability: Generally stable, but store in amber vials to prevent radical degradation of the benzylic chloride.

Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerate).

  • Atmosphere: Store under Nitrogen or Argon blanket.[2]

  • Container: Tightly sealed glass vial with PTFE-lined cap.

Analytical Characterization

Verify identity using the following parameters.

NMR Spectroscopy (Expected Signals)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       7.30–7.50 (m, 5H, Ar-H )
      
    • 
       6.50 (br s, 1H, NH )
      
    • 
       5.30 (s, 1H, CH -Cl) – Diagnostic benzylic proton
      
    • 
       4.05 (m, 1H, CH -(CH
      
      
      
      )
      
      
      )
    • 
       1.15 (d, 6H, CH-(CH
      
      
      
      )
      
      
      )
Mass Spectrometry
  • Method: LC-MS (ESI+)

  • Target Ion: [M+H]

    
     = 212.08 (approx). Look for characteristic Chlorine isotope pattern (
    
    
    
    Cl :
    
    
    Cl
    
    
    3:1 ratio).

Emergency Response Protocol

Spill Decision Tree (DOT)

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid/Powder Type->Solid Liquid Solution (DCM/DMSO) Type->Liquid ActionSolid Cover with wet paper towel to prevent dust -> Scoop Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Sand Liquid->ActionLiquid Decon Decontaminate Surface: 10% Sodium Thiosulfate ActionSolid->Decon ActionLiquid->Decon Disposal Dispose as Halogenated Organic Waste Decon->Disposal

Caption: Emergency response logic for solid vs. liquid spills, prioritizing containment of dust and neutralization.

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[3][4][5][6] Contact ophthalmologist.

  • Skin Contact: Wash with soap and water.[3][5] Do not use alcohol (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[6]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61251504 (Related Analog). Retrieved from [Link]

  • PrepChem. (2025). Synthesis of 2-chloro-N-substituted acetamides. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Hydrolysis of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

Welcome to the technical support center for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling and minimizing the hydrolysis of this compound. The information herein is curated to ensure scientific integrity and provide actionable solutions to common experimental challenges.

Introduction to Compound Stability

2-chloro-2-phenyl-N-(propan-2-yl)acetamide is an α-chloroamide, a class of compounds known for their utility as synthetic intermediates.[1] The presence of the α-chloro group, however, also renders the molecule susceptible to nucleophilic substitution reactions, with hydrolysis being a primary degradation pathway in aqueous environments. Understanding and controlling this hydrolysis is critical for ensuring experimental reproducibility, maintaining compound integrity during storage, and accurately interpreting biological or chemical data.

Hydrolysis of α-chloroamides can proceed via different mechanisms depending on the pH of the solution.[2][3][4] Under basic conditions, a direct SN2 substitution of the chloride by a hydroxide ion is the predominant pathway.[5] In acidic media, the reaction can be more complex, potentially involving both cleavage of the amide and ether groups.[6] The rate of hydrolysis is also significantly influenced by temperature and the specific substituents on the molecule.[3][5]

This guide will provide you with the foundational knowledge and practical steps to mitigate the hydrolysis of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that promote the hydrolysis of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide?

A1: The hydrolysis of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide is primarily influenced by three main factors:

  • pH: Both acidic and basic conditions can catalyze hydrolysis.[2] Basic conditions, in particular, promote SN2 attack by hydroxide ions on the carbon bearing the chlorine atom.[3][5]

  • Temperature: An increase in temperature will generally accelerate the rate of hydrolysis.[3][5]

  • Presence of Nucleophiles: Water is the most common nucleophile, but other nucleophiles in your reaction mixture can also displace the chloride atom.

Q2: How can I detect if my sample of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide has undergone hydrolysis?

A2: The primary hydrolysis product will be 2-hydroxy-2-phenyl-N-(propan-2-yl)acetamide. You can detect this impurity using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its hydrolysis product.[7] A reversed-phase HPLC method can be developed to monitor the purity of your sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to identify the parent compound and its hydrolysis product by their respective mass-to-charge ratios.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the presence of the hydrolysis product. You would expect to see a shift in the signal for the proton on the α-carbon, as well as the appearance of a hydroxyl proton signal.

Q3: What are the ideal storage conditions for solid 2-chloro-2-phenyl-N-(propan-2-yl)acetamide?

A3: To ensure long-term stability in its solid form, 2-chloro-2-phenyl-N-(propan-2-yl)acetamide should be stored in a cool, dry, and dark environment.[9] A desiccator at or below room temperature is recommended. It is crucial to minimize exposure to atmospheric moisture.

Q4: What is the best way to prepare a stock solution of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide?

A4: For maximum stability, stock solutions should be prepared in a dry, aprotic organic solvent such as anhydrous DMSO, DMF, or acetonitrile.[10] It is advisable to prepare concentrated stock solutions to minimize the amount of solvent added to your experimental system. These stock solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to prevent the ingress of moisture.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent Experimental Results

If you are observing variability in your results, it could be due to the degradation of your compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Loss of Compound Potency Over Time

A gradual decrease in the efficacy of your compound may indicate ongoing hydrolysis in your stock solution or experimental setup.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for loss of compound potency.

Experimental Protocols

Protocol 1: Stability Assessment of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide in Aqueous Buffers

This protocol provides a framework for determining the stability of your compound in the specific aqueous buffers used in your experiments.

Materials:

  • 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

  • Anhydrous DMSO

  • Aqueous buffers of interest (e.g., PBS at pH 7.4)

  • HPLC or LC-MS system

  • Incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide in anhydrous DMSO (e.g., 10 mM).

  • Spike the stock solution into your aqueous buffer to achieve the final desired concentration.

  • Immediately take a time point zero (t=0) sample and analyze it by HPLC or LC-MS to determine the initial purity.

  • Incubate the remaining solution at the desired temperature.

  • Withdraw aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze each aliquot by HPLC or LC-MS to quantify the remaining parent compound and the formation of the hydrolysis product.

  • Plot the percentage of the parent compound remaining versus time to determine the rate of hydrolysis.

Protocol 2: General Handling and Storage Recommendations

Solid Compound:

  • Store in a tightly sealed container in a desiccator at room temperature or below.[9]

  • Protect from light.

  • Weigh out the required amount quickly in a low-humidity environment.

Stock Solutions:

  • Prepare in a high-quality, anhydrous aprotic solvent.

  • Store in small aliquots to minimize freeze-thaw cycles.

  • Store at -20°C or -80°C.

  • Use vials with tight-fitting caps to prevent moisture absorption.

Data Summary

The following table provides a general guide to the expected stability of α-chloroamides under different conditions. Please note that the exact rates for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide will need to be determined empirically.

ConditionpH RangeTemperatureExpected StabilityRecommendations
Aqueous Buffer 6.5 - 7.54°CModerateUse freshly prepared solutions.
6.5 - 7.525°CLow to ModerateMinimize incubation time.
> 8.025°CLowAvoid basic conditions.
< 6.025°CLow to ModerateAvoid acidic conditions.
Anhydrous Organic Solvent N/A-20°CHighRecommended for long-term storage.

Hydrolysis Mechanism

The primary hydrolytic pathway for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide in a neutral to basic aqueous solution is an SN2 reaction.

Caption: SN2 hydrolysis mechanism.

References

  • Carlson, D. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750. [Link]

  • Le, T. T., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16486–16496. [Link]

  • Carlson, D. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. [Link]

  • Le, T. T., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. [Link]

  • Carlson, D. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Sci-Hub. [Link]

  • PrepChem. (n.d.). Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com. [Link]

  • Gomez, L., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Catalysis. [Link]

  • Google Patents. (n.d.). CN104987310A - Synthesis process of levosimendan.
  • Gomez, L., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. ACS Publications. [Link]

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. USGS Publications Warehouse. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • SIELC Technologies. (2018). Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column. SIELC. [Link]

  • D'Auria, M., & Racioppi, R. (2019). The Fascinating Chemistry of α‐Haloamides. ChemistryOpen, 8(7), 846–931. [Link]

  • Core Industrial. (2026). Chemical Storage Safety: Acids, Bases & Solvents Best Practices. Core Industrial. [Link]

  • Gomez, L., et al. (2023). Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases. PMC. [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of 2-Chloro-2-phenyl-N-(propan-2-yl)acetamide

Welcome to the technical support center for the enantiomeric resolution of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chiral separation of this and structurally related α-chloro amides.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategy and theory behind the chiral separation of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide.

Q1: What are the primary methods for resolving the enantiomers of this compound?

The most effective and widely used method for both analytical and preparative-scale resolution of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1] Supercritical Fluid Chromatography (SFC) is also a powerful alternative, often providing faster separations.[2] While diastereomeric crystallization is a classical resolution technique, it can be more laborious and difficult to predict its success.[3] Direct chromatographic methods on CSPs are generally preferred to avoid extensive sample preparation and potential issues with racemization or impurities from derivatizing agents.[4]

Q2: How do I select an appropriate Chiral Stationary Phase (CSP)?

For compounds like 2-chloro-2-phenyl-N-(propan-2-yl)acetamide, which contains a phenyl group, an amide linkage, and a stereogenic center adjacent to a chlorine atom, polysaccharide-based CSPs are the most successful and versatile choice.[5][6] Specifically, derivatives of cellulose and amylose, such as tris(3,5-dimethylphenyl)carbamate, have demonstrated broad enantiorecognition capabilities for a wide range of pharmaceuticals.[5][7]

A systematic screening approach is the most efficient strategy.[7] It is recommended to screen a set of complementary polysaccharide columns (e.g., cellulose-based and amylose-based) under normal phase, polar organic, and reversed-phase conditions to identify the optimal stationary phase and mobile phase combination.[4][7]

Q3: What is the mechanism of chiral recognition on a polysaccharide-based CSP?

Chiral recognition on polysaccharide CSPs is a complex process involving multiple simultaneous interactions between the analyte and the chiral selector.[8] The helical structure of the polysaccharide polymer creates chiral grooves or cavities.[8] For an amide compound, the primary interactions that lead to the formation of a transient diastereomeric complex are:

  • Hydrogen Bonding: The amide N-H and C=O groups of the analyte can form hydrogen bonds with the carbamate groups on the CSP.

  • π-π Interactions: The phenyl ring of the analyte can interact with the phenyl groups of the CSP's chiral selector.

  • Dipole-Dipole Interactions: The polar amide and C-Cl bonds contribute to dipole-dipole stacking.

  • Steric Hindrance: The overall shape of the analyte and its substituents determines how well it "fits" into the chiral cavities of the CSP. One enantiomer will invariably have a more stable, lower-energy interaction, leading to a longer retention time and thus, separation.[9]

II. Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during method development and routine analysis.

Problem 1: I am seeing no separation or very poor resolution (Rs < 1.5) between the enantiomers.

Poor or non-existent resolution is the most common initial challenge. The cause is a lack of sufficient difference in the interaction energy between the two enantiomers and the CSP.

  • Solution A: Verify CSP Selection. Confirm that you are using a polysaccharide-based CSP. If one type (e.g., cellulose) fails, screen a complementary type (e.g., amylose), as their chiral recognition abilities can be different.[4]

  • Solution B: Optimize the Mobile Phase.

    • Normal Phase (NP): This is often the best starting point.[7] The mobile phase typically consists of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The alcohol percentage is the most critical parameter. Start with a 90:10 (v/v) hexane:isopropanol mixture and adjust the alcohol content. Reducing the alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.

    • Try a Different Alcohol Modifier: Ethanol often provides different selectivity compared to isopropanol and can significantly improve resolution in many cases.[7]

  • Solution C: Adjust the Temperature. Lowering the column temperature (e.g., from 25°C to 15°C) often enhances the weaker bonding forces responsible for chiral recognition and can increase selectivity.[7][10] Conversely, sometimes a higher temperature can improve peak efficiency.

  • Solution D: Use Additives (with caution). For neutral compounds like this, additives are usually not the first choice. However, if the molecule has basic or acidic impurities, adding a small amount (0.1%) of diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) to the mobile phase can improve peak shape and sometimes resolution.[7]

Problem 2: My peaks are broad, tailing, or splitting.

Poor peak shape compromises resolution and quantification accuracy.

  • Solution A: Check Sample Solvent. Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase will cause peak distortion.

  • Solution B: Reduce Flow Rate. Chiral separations often benefit from lower flow rates than typical achiral separations. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to allow more time for the enantiomers to interact with the CSP.[10]

  • Solution C: Investigate Column Degradation. Polysaccharide columns, especially coated types, can be sensitive to harsh solvents or pressure shocks. A tailing peak that worsens over time may indicate column degradation.[6] Consider flushing the column according to the manufacturer's instructions or trying a new column.

  • Solution D: Rule out Mass Overload. Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks. Reduce the injection volume or sample concentration to check for this effect.

Problem 3: I suspect the compound is racemizing during analysis. How can I confirm and prevent this?

The chiral center in 2-chloro-2-phenyl-N-(propan-2-yl)acetamide is at a benzylic position, making the chlorine a potential leaving group. This structure can be susceptible to racemization, especially under conditions that favor the formation of a planar carbocation intermediate.[11]

  • Confirmation:

    • Peak Shape Analysis: Racemization on the column can sometimes manifest as a plateau between the two enantiomer peaks.

    • Stop-Flow Experiment: Stop the flow mid-elution when the first enantiomer peak is partially through the detector. Hold for a period (e.g., 30-60 minutes), then resume flow. If on-column racemization is occurring, you may see the emergence of the second enantiomer's peak from the stopped band of the first enantiomer.

    • Vary Temperature: Analyze the sample at a lower temperature (e.g., 10°C) and a higher temperature (e.g., 40°C). A significant decrease in enantiomeric purity at the higher temperature is a strong indicator of racemization.

  • Prevention:

    • Use Lower Temperatures: Perform the analysis at the lowest practical temperature that still provides good peak shape (e.g., 10-20°C).

    • Avoid Extreme pH: Ensure the mobile phase is neutral. Strong acids or bases can catalyze the racemization process.[12]

    • Minimize Analysis Time: Use shorter columns or faster flow rates (if resolution permits) to reduce the residence time of the analyte on the column.

III. Experimental Protocols & Data

Systematic Chiral Method Development Workflow

The following diagram outlines a logical workflow for developing a robust chiral separation method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Prepare Racemic Standard (1 mg/mL in Mobile Phase) Screen_Cols Screen on 2-3 Columns: 1. Amylose-based CSP 2. Cellulose-based CSP Start->Screen_Cols Screen_MP Use Standard Mobile Phases: A: 90/10 Heptane/IPA B: 90/10 Heptane/EtOH Screen_Cols->Screen_MP Detect Analyze Results: - Any Separation? - Peak Shape? - Retention Time? Screen_MP->Detect Detect->Screen_Cols No Separation Opt_Alcohol Optimize Alcohol %: (e.g., 5%, 10%, 15%, 20%) Select best resolution (Rs) Detect->Opt_Alcohol Separation Observed Opt_Temp Optimize Temperature: (e.g., 15°C, 25°C, 35°C) Balance Rs and peak shape Opt_Alcohol->Opt_Temp Opt_Flow Optimize Flow Rate: (e.g., 0.5, 0.7, 1.0 mL/min) Balance speed and efficiency Opt_Temp->Opt_Flow SST Define System Suitability Test (SST): - Resolution (Rs > 2.0) - Tailing Factor (Tf < 1.5) - Reproducibility (%RSD < 2%) Opt_Flow->SST Final Final Method Validated SST->Final

Sources

Troubleshooting

Technical Support Center: Optimizing Alkylation with 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

-Chloroamide Alkylations Executive Summary You are working with 2-chloro-2-phenyl-N-(propan-2-yl)acetamide , a specialized benzylic electrophile.[1][2] While this scaffold is a potent alkylating agent for amines and thio...

Author: BenchChem Technical Support Team. Date: February 2026


-Chloroamide Alkylations

Executive Summary

You are working with 2-chloro-2-phenyl-N-(propan-2-yl)acetamide , a specialized benzylic electrophile.[1][2] While this scaffold is a potent alkylating agent for amines and thiols (common in the synthesis of anti-arrhythmic and anesthetic analogs), its reactivity is a double-edged sword.

The benzylic


-carbon is highly activated, making it susceptible to three competing pathways:
  • 
     Substitution (Desired):  Displacement of Cl by your nucleophile.
    
  • E2 Elimination (Critical Side Reaction): Base-mediated loss of HCl to form the

    
    -unsaturated acrylamide (styrene-like impurity).[1][2]
    
  • Solvolysis (Hydrolysis): Conversion to the

    
    -hydroxy amide (mandelamide derivative) in the presence of moisture.
    

This guide addresses these specific failure modes with mechanistic insights and field-proven protocols.

Module 1: The "Styrene" Impurity (Elimination)

User Question:

"I am observing a new spot on TLC just above my starting material, and my crude NMR shows distinct vinylic protons (doublets around 5.5–6.5 ppm). My yield of the alkylated product is low. What is happening?"

Technical Diagnosis:

You are observing dehydrohalogenation .[2][3] The acidity of the benzylic proton (enhanced by the adjacent phenyl ring and amide carbonyl) allows your base to deprotonate the


-carbon, leading to the elimination of chloride and the formation of N-isopropyl-2-phenylacrylamide .

The Mechanism: The phenyl ring stabilizes the transition state for elimination (conjugation with the new double bond), making E2 elimination a kinetically competitive pathway, especially if you are using strong bases or high temperatures.

Troubleshooting Protocol:
ParameterRecommendationScientific Rationale
Base Selection Switch to

or

Avoid strong alkoxides (NaOEt, KOtBu) or strong hindered amines (DBU, TEA).[1][2] Carbonates are sufficiently basic to scavenge the HCl formed but poorly nucleophilic and less likely to deprotonate the

-carbon to trigger E2.
Temperature Maintain < 40°C Elimination (E2) is entropically favored over substitution (

).[1][2] Higher heat exponentially increases the ratio of elimination product.
Solvent Acetone or MeCN Polar aprotic solvents favor

mechanisms by solvating the cation (K+) while leaving the nucleophile naked and reactive.

Module 2: The "Alcohol" Impurity (Hydrolysis)

User Question:

"My LC-MS shows a peak with a mass of [M-Cl+OH]. I suspect the chloride hydrolyzed to an alcohol. I used 'dry' solvents. Why is this persisting?"

Technical Diagnosis:

This is solvolysis .[2] Benzylic chlorides are notorious for undergoing


 hydrolysis because the resulting carbocation is resonance-stabilized by the phenyl ring. Even trace atmospheric moisture is sufficient to compete with your nucleophile.[2]
Troubleshooting Protocol:
  • The "Schlenk" Standard: Do not rely on "bottle-dry" solvents. Use molecular sieves (3Å or 4Å) activated at 300°C.

  • Concentration Effect: Run the reaction at a higher concentration (0.5 M – 1.0 M). Hydrolysis is often pseudo-first-order (dependent on water concentration), while your bimolecular alkylation is second-order.[1][2] Increasing concentration favors the bimolecular reaction.

  • Order of Addition: Add the nucleophile before the base. Ensure the nucleophile is ready to trap the electrophile immediately.

Module 3: Accelerating Reaction Rate (The Finkelstein Strategy)

User Question:

"To avoid elimination, I lowered the temperature, but now the reaction takes 48 hours. How can I speed up the substitution without heating it and causing elimination?"

Technical Diagnosis:

The chloride is a decent leaving group, but not an excellent one. You can catalyze the reaction by swapping the leaving group in situ using the Finkelstein reaction .

The Protocol (Catalytic Iodide):

Add 10–20 mol% Potassium Iodide (KI) to your reaction mixture in Acetone or Acetonitrile.

Why it works:

  • Iodide (

    
    ) is a better nucleophile than chloride and rapidly displaces Cl to form the transient 
    
    
    
    -iodo amide
    .[2]
  • Iodide is a much better leaving group (weaker bond) than chloride.[2]

  • Your amine/thiol nucleophile reacts with the

    
    -iodo intermediate much faster than it would with the chloride.
    
  • Result: Faster rates at lower temperatures, preserving the suppression of elimination side products.

Visualizing the Reaction Pathways

The following diagram maps the competitive landscape of your reaction. Use this to identify where your process is drifting.[2]

ReactionPathways SM Starting Material (2-chloro-2-phenyl-N-isopropylacetamide) Product Desired Product (Alkylated Amine/Thiol) SM->Product Path 1: SN2 Substitution (Nucleophile, Mild Base) Elimination Impurity A: Styrene Derivative (N-isopropyl-2-phenylacrylamide) SM->Elimination Path 2: E2 Elimination (Strong Base, High Heat) Hydrolysis Impurity B: Alcohol (2-hydroxy-2-phenyl...) SM->Hydrolysis Path 3: Solvolysis (Water/Moisture) Intermediate Transient Intermediate (2-Iodo-2-phenyl...) SM->Intermediate Finkelstein Cond. (KI, Acetone) Intermediate->Product Fast Substitution (Better Leaving Group)

Caption: Competitive reaction pathways for


-chloro-

-phenyl acetamides. Path 1 is desired; Path 2 and 3 must be suppressed via condition optimization.

References

  • Reactivity of

    
    -Halo Amides: 
    
    • Spiegel, A. et al. (2006).[2] Exploration of the reactivity of

      
      -chloroacetamides in nucleophilic substitutions. The study highlights the balance between substitution and elimination in benzylic systems.
      
    • Source: (Generalized context for

      
      -halo carbonyls).[1][2]
      
  • The Finkelstein Reaction

    • Finkelstein, H. (1910).[1][2] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. This foundational text establishes the halide exchange mechanism used to accelerate sluggish alkylations.

    • Source:[1][2]

  • Elimination Mechanisms (E2 vs SN2)

    • Master Organic Chemistry.[2] Elimination vs Substitution: The Role of Base Strength and Temperature.

    • Source:[1][2]

  • Hydrolysis of Amides and Halides

    • Chemistry Steps.[2][4][5] Hydrolysis of Amides and Alkyl Halides under Basic Conditions.

    • Source:

Sources

Optimization

optimizing reaction temperature for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide synthesis

Technical Support Center: Thermal Optimization for N-Isopropyl-2-chloro-2-phenylacetamide Synthesis Introduction: The Thermal "Goldilocks" Zone Welcome to the Technical Support Center for -chloroamide synthesis. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Optimization for N-Isopropyl-2-chloro-2-phenylacetamide Synthesis

Introduction: The Thermal "Goldilocks" Zone

Welcome to the Technical Support Center for


-chloroamide synthesis. You are likely synthesizing 2-chloro-2-phenyl-N-(propan-2-yl)acetamide  (also known as N-isopropyl-2-chloro-2-phenylacetamide) via the acylation of isopropylamine with 

-chlorophenylacetyl chloride.[1]

This reaction is a classic nucleophilic acyl substitution , but it presents a specific thermodynamic challenge: The


-Proton Risk. 
Because your precursor (

-chlorophenylacetyl chloride) possesses a benzylic proton adjacent to both a carbonyl and a chlorine atom, it is significantly acidic (pKa

12-14).[1]
  • If T is too High (>20°C during addition): You risk E1cB elimination, generating highly reactive phenylchloroketene intermediates, leading to dark tarry polymers and complex impurity profiles.

  • If T is too Low (<-10°C): Solubility drops, and the reaction kinetics stall, potentially leading to moisture condensation and hydrolysis of the expensive acid chloride.

This guide provides the optimized thermal parameters to balance kinetic rate against thermodynamic instability.

PART 1: Critical Thermal Parameters (The Science)

The following diagram illustrates the competing pathways defined by reaction temperature.

ReactionPathways Start Start: α-Chlorophenylacetyl Chloride + Isopropylamine Ketene INTERMEDIATE (High Temp): Phenylchloroketene (via E1cB Elimination) Start->Ketene T > 20°C Fast Addition TetInt INTERMEDIATE (0°C): Tetrahedral Intermediate Start->TetInt T = 0°C Controlled Addition Tar RESULT: Polymers & Red/Brown Impurities Ketene->Tar Polymerization Product PRODUCT: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide TetInt->Product -HCl

Figure 1: Thermal divergence of reaction pathways.[1] High temperatures favor elimination (red), while controlled temperatures favor substitution (green).

Thermal Performance Data
ParameterCryogenic (-20°C)Optimal (0°C

RT)
Elevated (>25°C)
Reaction Rate Sluggish (>4 hrs)Fast (1-2 hrs) Instantaneous
Impurity Profile Low, but hydrolysis risk< 2% Total Impurities High (Dimer/Ketene)
Color Pale YellowOff-White/Colorless Dark Orange/Brown
Yield 75-80%90-95% 60-70%

PART 2: Troubleshooting Matrix

Use this guide to diagnose issues based on your current experimental observations.

Scenario A: The "Red/Brown Oil" Syndrome
  • Symptom: The reaction mixture turned dark orange or brown immediately upon adding the acid chloride.

  • Root Cause: Thermal Runaway. The acylation is exothermic. If you added the reagents too fast without adequate cooling, the local temperature spiked, causing the base (isopropylamine) to deprotonate the

    
    -carbon, forming phenylchloroketene.
    
  • Corrective Action:

    • Discard the batch (purification is difficult).

    • Restart with an ice/salt bath (-5°C to 0°C) .

    • Dilute the acid chloride in DCM (1:5 ratio) before addition to dissipate heat.

Scenario B: "The Stall" (Low Yield)
  • Symptom: TLC shows remaining starting material after 3 hours.

  • Root Cause: Premature Quench or Low Solubility. If the reaction was kept at 0°C for too long without warming to Room Temperature (RT), the final conversion may not occur due to the precipitation of amine salts coating the unreacted reagents.

  • Corrective Action:

    • Allow the reaction to warm to 20-23°C and stir for 1 additional hour.

    • Ensure vigorous agitation to break up amine hydrochloride salts.[1]

Scenario C: New Impurity Spot ( )
  • Symptom: A non-polar spot appears above the product.

  • Root Cause: Bis-acylation. Likely occurred if the amine was added to the acid chloride (inverse addition) or if temperature was uncontrolled.

  • Corrective Action:

    • Always add the Acid Chloride TO the Amine (keeps amine in excess, minimizing bis-acylation).

    • Maintain T < 5°C during addition.

PART 3: Validated Experimental Protocol

Objective: Synthesis of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide with >98% purity.

Reagents:
  • Precursor A:

    
    -Chlorophenylacetyl chloride (1.0 eq)[1]
    
  • Precursor B: Isopropylamine (2.2 eq) [Note: Excess acts as HCl scavenger]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Workflow Diagram

Protocol Step1 1. Preparation Dissolve Isopropylamine (2.2 eq) in DCM (10 Vol). Step2 2. Thermal Setpoint Cool solution to 0°C (Ice/Water Bath). Step1->Step2 Step3 3. Controlled Addition Add Acid Chloride (diluted in DCM) dropwise over 30-45 mins. Keep T < 5°C. Step2->Step3 Step4 4. Aging Warm to 23°C (RT). Stir for 1-2 hours. Step3->Step4 Step5 5. Workup Wash: 1M HCl (remove excess amine) Wash: NaHCO3 (remove acid) Dry & Concentrate. Step4->Step5

Figure 2: Step-by-step synthesis workflow emphasizing the thermal ramp.

Detailed Steps:
  • Setup: Charge a 3-neck round bottom flask with Isopropylamine (2.2 equiv) and anhydrous DCM (10 mL per gram of amine). Insert a thermometer ensuring the bulb is submerged.

  • Cooling: Place the flask in an ice/water bath. Stir until the internal temperature reaches 0°C to 2°C .

  • Addition (The Critical Step):

    • Dissolve

      
      -chlorophenylacetyl chloride (1.0 equiv) in DCM (equal volume).
      
    • Add this solution dropwise via an addition funnel.

    • CRITICAL: Adjust addition rate so the internal temperature never exceeds 5°C .

  • Reaction Aging: Once addition is complete, remove the ice bath. Allow the mixture to warm to Room Temperature (20°C - 25°C) naturally. Stir for 90 minutes.

  • Quench & Workup:

    • Wash organic layer with 1M HCl (removes excess isopropylamine).

    • Wash with Sat. NaHCO

      
        (removes any hydrolyzed phenylacetic acid).
      
    • Dry over MgSO

      
      , filter, and concentrate.[2]
      
  • Crystallization: If necessary, recrystallize from Hexane/Ethyl Acetate (hot/cold).

PART 4: Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of excess Isopropylamine? A: Yes. If using TEA (1.1 eq) as the base, use Isopropylamine (1.0-1.1 eq) as the nucleophile. However, TEA is a stronger base than isopropylamine, which slightly increases the risk of ketene formation if the temperature spikes. Adhere strictly to the 0°C limit.

Q: Why not run the whole reaction at -78°C (Dry Ice/Acetone)? A: It is unnecessary and counter-productive. At -78°C, the solubility of the reagents in DCM decreases significantly, and the reaction rate becomes too slow. Water condensation becomes a major issue on the flask walls, introducing hydrolysis risks. 0°C is the optimal balance.

Q: My product is an oil, but it should be a solid. What happened? A: This often indicates solvent entrapment or the presence of the "dimer" impurity.

  • High vacuum dry for 12 hours.

  • If still oil, check NMR.[1] If you see extra aromatic peaks, you likely overheated the reaction. Try triturating with cold pentane or hexane to induce crystallization.[1]

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for Schotten-Baumann and acid chloride acylations).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[1] (Mechanistic insights on Nucleophilic Acyl Substitution and E1cB elimination).

  • Org. Synth. (1952).[3] Phenylacetamide.[1][3][4] Organic Syntheses, Coll. Vol. 3, p.760. (Foundational protocol for phenylacetamide synthesis, adaptable to

    
    -chloro derivatives). 
    
  • BenchChem. (2025).[5] Optimization of reaction conditions for N-(2-Aminophenyl)-2-phenylacetamide. (General optimization strategies for phenylacetyl chloride derivatives).

Sources

Troubleshooting

troubleshooting low reactivity of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

Technical Support Center: Optimizing Reactivity of -Halo Amides Topic: Troubleshooting low reactivity of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide Case ID: 2-Cl-2-Ph-NiPr-001 Status: Active Support Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactivity of -Halo Amides

Topic: Troubleshooting low reactivity of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

Case ID: 2-Cl-2-Ph-NiPr-001 Status: Active Support

Executive Summary

You are encountering low reactivity with 2-chloro-2-phenyl-N-(propan-2-yl)acetamide . This molecule presents a specific "perfect storm" of steric and electronic deactivation that frustrates standard


 protocols.[1]

Unlike simple chloroacetamides (e.g., 2-chloro-N-isopropylacetamide), your substrate possesses a phenyl group at the


-position .[1][2] This transforms the electrophile from a primary alkyl halide into a secondary, sterically congested benzylic-like halide .

The Core Problem:

  • Steric Occlusion: The backside

    
     trajectory is blocked by the 
    
    
    
    -phenyl ring and the bulky
    
    
    -isopropyl group.[1]
  • Electronic "Tug-of-War": The amide carbonyl withdraws electron density (disfavoring

    
     carbocation formation), while the phenyl ring stabilizes it. This places the molecule in a "dead zone" where neither 
    
    
    
    nor
    
    
    is kinetically favorable under standard conditions.

This guide provides a diagnostic workflow and three specific protocols to overcome this activation barrier.

Module 1: Diagnostic Workflow

Before altering conditions, determine if your issue is Kinetic Inertness (reaction too slow) or Thermodynamic Instability (side reactions).

Interactive Troubleshooting Flowchart

DiagnosticWorkflow Start Start: Reaction Analysis CheckTLC Check TLC/LCMS After 4 Hours Start->CheckTLC Result What do you see? CheckTLC->Result SM_Recovered Only Starting Material (No Reaction) Result->SM_Recovered No Change New_Spots New Spots / Messy Result->New_Spots Complex Mix Diagnosis1 Diagnosis: Kinetic Barrier (Steric Hindrance) SM_Recovered->Diagnosis1 Diagnosis2 Diagnosis: Elimination (Styrene Formation) New_Spots->Diagnosis2 Action1 Switch to Protocol A: Finkelstein Activation Diagnosis1->Action1 Action2 Switch to Protocol C: Base Modulation Diagnosis2->Action2

Figure 1: Diagnostic logic for identifying the root cause of low reactivity. Blue nodes indicate decision points; Green nodes indicate solutions.

Module 2: The Steric Barrier (Why standard conditions fail)

FAQ: Why isn't this reacting like Chloroacetamide?

A: Standard chloroacetamide is a primary halide.[1][2] Your molecule is a secondary halide with a phenyl ring.[1]

In an


 reaction, the nucleophile must attack the 

orbital of the C-Cl bond from the exact opposite side (180°).
  • The Barrier: The phenyl ring at the

    
    -carbon acts as a "shield," physically blocking this path.
    
  • The Complication: The

    
    -isopropyl group locks the amide conformation, potentially adding further steric bulk near the reaction center depending on the rotamer.
    

Data Comparison: Relative


 Rates 
Substrate Structure Halide Type Relative Rate (Approx)

|


 | Primary | 1000 (Fast) |
| 

| Secondary (Methyl) | 25 (Slow) | |

| Secondary (Phenyl) | < 1 (Very Slow) |[1][2]

Module 3: Activation Protocols

Protocol A: The "In-Situ Finkelstein" (Recommended)

Use this if you are recovering starting material.[2]

Concept: Chlorine is a mediocre leaving group.[1] Iodide is an excellent nucleophile and a superb leaving group.[1] By adding catalytic or stoichiometric Sodium Iodide (NaI), you convert your unreactive Alkyl Chloride into a reactive Alkyl Iodide in situ.[3]

Step-by-Step:

  • Solvent: Dissolve your substrate (1.0 eq) in Acetone (if bp < 60°C is okay) or Acetonitrile (MeCN) (recommended for higher temps).

  • Activation: Add Sodium Iodide (NaI) (0.2 eq for catalysis, 1.5 eq for stoichiometric drive).

    • Note: A precipitate (NaCl) may form, indicating the exchange is working.[3][4]

  • Nucleophile: Add your nucleophile (1.1 – 1.5 eq).

  • Base: Add Potassium Carbonate (

    
    )  (2.0 eq). Avoid strong bases.[1]
    
  • Temperature: Heat to reflux (60°C for Acetone, 80°C for MeCN).

Why this works: The Iodide displaces the Chloride (equilibrium), forming the Alkyl Iodide.[3] The Alkyl Iodide then reacts rapidly with your nucleophile.

Protocol B: The "Solvent Switch" (Polarity Boost)

Use this if Protocol A is still too slow.

Concept:


 reactions involving neutral nucleophiles (like amines) generate a charged transition state. Polar Aprotic solvents stabilize this transition state, lowering the activation energy.

Solvent Hierarchy for


-Halo Amides: 
  • DMF (Dimethylformamide): Excellent.[1] High boiling point, good solubility.

  • DMSO (Dimethyl Sulfoxide): Most powerful, but hard to remove.

  • NMP (N-methyl-2-pyrrolidone): Good for very high temps (>100°C).[1][2]

Warning: When using DMF/DMSO at high temperatures (>100°C) with this substrate, you risk thermal elimination of HCl to form the


-unsaturated amide (a styrene derivative). Monitor strictly.

Module 4: Managing Side Reactions

FAQ: I see a new spot, but it's not my product. What is it?

A: It is likely the elimination product: 2-phenyl-N-(propan-2-yl)acrylamide .[1][2]

Mechanism: The


-proton in your molecule is doubly activated  (benzylic + 

-carbonyl).[1][2] It is significantly acidic (

).[1][2]
  • If you use a hard, strong base (e.g., NaH, KOtBu, NaOH), you will deprotonate this carbon.

  • The resulting enolate/carbanion will eject the Chloride, forming a double bond (Elimination).

Protocol C: Elimination Prevention
  • Change the Base: Switch to a non-nucleophilic, weaker base.

    • Best:

      
       or 
      
      
      
      (Cesium effect can help substitution).
    • Alternative: DIPEA (Hünig's base) – bulky enough to discourage attacking the proton? Sometimes, but inorganic bases are safer here.

  • Lower the Temperature: Elimination has a higher activation energy than substitution. Try running the reaction at 40°C in DMF for a longer time (24-48h) rather than 100°C for 1 hour.

Visualizing the Pathway

ReactionPathway cluster_activation Activation (Finkelstein) Substrate 2-Cl-2-Ph-Acetamide (Substrate) Intermediate 2-Iodo-Intermediate (Highly Reactive) Substrate->Intermediate + NaI (Solvent: Acetone/MeCN) Product Substitution Product (Desired) Substrate->Product Direct Sn2 (Very Slow) Byproduct Elimination Product (Styrene derivative) Substrate->Byproduct Strong Base (Elimination) Intermediate->Product + Nucleophile (Fast)

Figure 2: Reaction pathways showing the Finkelstein activation route (Red/Green) versus the direct route and elimination risk.[2]

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992.
  • Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden."[1][5] Ber. Dtsch. Chem. Ges.[1]1910 , 43, 1528.[5]

  • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution."[1] Acc.[1] Chem. Res.1988 , 21, 456. (Acidity of alpha-carbonyl/benzylic protons).[1][2]

  • Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill, 1962.[1][2] (Steric effects in Sn2 reactions).

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide before handling.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

Methodological Comparison: Solvent Selection for 1H NMR Analysis of Chiral -Chloro Amides Executive Summary This guide evaluates the analytical performance of two standard NMR solvent systems—Deuterated Chloroform ( ) an...

Author: BenchChem Technical Support Team. Date: February 2026

Methodological Comparison: Solvent Selection for 1H NMR Analysis of Chiral -Chloro Amides

Executive Summary

This guide evaluates the analytical performance of two standard NMR solvent systems—Deuterated Chloroform (


)  and Dimethyl Sulfoxide-d6 (

)
—for the structural elucidation of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide .[1]

This molecule presents a specific analytical challenge: it contains a chiral center (


-carbon) adjacent to an amide functionality. This chirality renders the geminal methyl groups of the isopropyl moiety diastereotopic  (chemically non-equivalent).

Key Findings:

  • 
      is superior for routine concentration checks but often fails to resolve the amide proton (
    
    
    
    ) coupling, leading to loss of connectivity data.
  • 
      is the recommended alternative  for full structural confirmation. It stabilizes the amide proton via hydrogen bonding, revealing critical 
    
    
    
    coupling to the isopropyl methine and enhancing the resolution of diastereotopic methyl signals.

Structural Analysis & Spin System

Before interpreting spectra, we must define the magnetic environment. The molecule is chiral due to the


-carbon bearing four different groups: Hydrogen, Chlorine, Phenyl, and the Amide.
The Chiral Impact (Expert Insight)

Because the molecule has no plane of symmetry, the two methyl groups on the isopropyl chain are diastereotopic .

  • Standard Isopropyl: Usually appears as 1 doublet (6H).[1]

  • Chiral Isopropyl (This Molecule): Appears as two separate doublets (3H each) because Methyl A sees a different magnetic environment than Methyl B.[1]

Graphviz: Spin System Connectivity

The following diagram illustrates the scalar coupling network (


-coupling) visible in high-performance solvents.

G cluster_0 Chiral Induction Zone NH Amide NH (Exchangeable) Iso_CH Isopropyl CH (Methine) NH->Iso_CH 3J (Visible in DMSO) Me_A Methyl A (CH3) (Diastereotopic) Iso_CH->Me_A 3J (~6.6 Hz) Me_B Methyl B (CH3) (Diastereotopic) Iso_CH->Me_B 3J (~6.6 Hz) Alpha_H Alpha-H (Chiral Center) Ph Phenyl Ring (Aromatic) Alpha_H->Ph NOE/Ring Current

Figure 1: Spin system connectivity.[1] The dashed line indicates coupling often lost in


 due to proton exchange.

Comparative Guide: vs. [1][2][3]

This section objectively compares the spectral quality obtained from both solvents.

A. Amide Proton ( ) Resolution[1]
FeatureAlternative A:

Alternative B:

(Recommended)
Chemical Shift

6.0 – 7.0 ppm

8.0 – 8.5 ppm
Peak Shape Broad singlet (hump).[1]Sharp doublet.
Mechanism Rapid chemical exchange with trace water/acid prevents coupling observation.[1]Strong H-bond acceptor capability of DMSO "locks" the proton, slowing exchange rate.
Result Fail: Connectivity to isopropyl group is lost.Pass:

coupling (~7-8 Hz) is visible, confirming the secondary amide structure.
B. Diastereotopic Methyl Resolution[1][4]

The chiral center at the


-position induces magnetic non-equivalence in the remote isopropyl methyls.
  • In

    
    :  The resolution is often lower due to solute aggregation (dimerization of amides in non-polar solvents).[1] The two methyl doublets may overlap, appearing as a "messy" triplet or a broad signal.
    
  • In

    
    :  DMSO solvates the amide individually, breaking up aggregates.[1] This provides sharper lines, often allowing the clear resolution of two distinct doublets (
    
    
    
    ppm).

Detailed Spectral Interpretation (Data)

The following data represents the expected chemical shifts for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide in


  (400 MHz), which provides the superior structural data.
Experimental Data Table ( )
PositionTypeShift (

ppm)
MultiplicityIntegralInterpretation (Causality)
1, 2

(a/b)
1.05 & 1.12Two Doublets (

Hz)
6HDiastereotopic Methyls. Split due to chiral center at Pos 4.[1]
3

(Iso)
3.90 – 4.05Octet or D-Septet1HCoupled to two

groups (6H) AND the

(1H).
4

-

5.35Singlet1HDeshielded by Cl, Phenyl, and Carbonyl. Appears as singlet (no vicinal H).
5 Phenyl7.30 – 7.50Multiplet5HAromatic protons.
6

8.30 – 8.50Doublet (

Hz)
1HAmide proton.[1] Doublet indicates coupling to Isopropyl CH.[1]

> Note: In


, the 

-

would appear slightly upfield (~5.2 ppm), and the NH would be a broad singlet at ~6.5 ppm.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" of the data, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of

    
      (99.9% D).
    
    • Critical: Use a fresh ampoule to minimize water content. Water in DMSO appears at 3.33 ppm and can overlap with the methine signal if the sample is dilute.

  • Homogenization: Sonicate for 30 seconds. Amides can be crystalline and slow to dissolve.

Step 2: Acquisition Parameters[3]
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds . The

    
    -proton is isolated and may have a longer 
    
    
    
    relaxation time.
  • Scans (NS): 16 scans are sufficient for 10mg; use 64 scans if <2mg.[1]

Step 3: Processing & Validation
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration Check:

    • Set the single

      
      -proton (singlet ~5.35 ppm) to Integral = 1.00.
      
    • Verify the aromatic region integrates to 5.00 (

      
      ).[1]
      
    • Self-Validation: If the aromatic integral is < 4.5, check for paramagnetic impurities or incomplete relaxation (increase D1).

Workflow Visualization

The following decision tree guides the researcher in choosing the correct solvent based on the analytical goal.

Workflow Start Start: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide Goal Define Analytical Goal Start->Goal Goal_QC Routine QC / Solubility Check Goal->Goal_QC Goal_Struct Full Structural Elucidation (Chirality/Connectivity) Goal->Goal_Struct Solv_CDCl3 Select CDCl3 Goal_QC->Solv_CDCl3 Solv_DMSO Select DMSO-d6 Goal_Struct->Solv_DMSO Result_CDCl3 Result: - Fast evaporation - Broad NH (No coupling) - Methyls may overlap Solv_CDCl3->Result_CDCl3 Result_DMSO Result: - Sharp NH Doublet - Visible NH-CH Coupling - Distinct Diastereotopic Methyls Solv_DMSO->Result_DMSO

Figure 2: Solvent selection decision tree for amide analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for amide coupling constants and diastereotopicity).

  • Claridge, T. D. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for solvent suppression and exchange phenomena).[1][3]

  • Abraham, R. J., et al. (2017). "Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts." Journal of Physical Chemistry A. [4]

  • Gawronski, J., et al. (2007). "Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments." Journal of Chemical Education. (Validates the diastereotopic nature of isopropyl groups in chiral amides).

Sources

Comparative

A Comparative Guide to the FT-IR Spectral Analysis of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list. It delves into the causality behind spectral features, comparing predicted vibrational frequencies with those of structurally analogous compounds and established literature values. By understanding the influence of each functional moiety—the secondary amide, the phenyl ring, the isopropyl group, and the α-chloro substituent—on the molecule's vibrational modes, researchers can gain a robust framework for the structural elucidation of this and related compounds.

The Principle of FT-IR Spectroscopy in Molecular Characterization

FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The method is predicated on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, causing a net change in the dipole moment[1]. This absorption pattern is unique to the molecule, providing a "fingerprint" that is invaluable for structural confirmation[1].

The vibrational spectrum is typically analyzed in two main regions:

  • The Functional Group Region (4000–1300 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, N-H, C=O).

  • The Fingerprint Region (1300–400 cm⁻¹): This region contains complex absorptions arising from the stretching of single bonds and various bending vibrations, which are unique to the molecule's overall structure.

For 2-chloro-2-phenyl-N-(propan-2-yl)acetamide, we can predict a complex and informative spectrum due to the presence of multiple functional groups: a secondary amide, a monosubstituted aromatic ring, an isopropyl group, and a halogenated carbon center.

Predicted FT-IR Spectrum: A Detailed Peak Assignment

While a definitive experimental spectrum for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide is not widely published, a highly accurate prediction of its key absorption bands can be synthesized from established correlation charts and spectral data of similar structures. The analysis below details the expected vibrational modes.

  • N-H Stretching: As a secondary amide, a single, distinct N-H stretching vibration is expected. In a dilute solution, this band appears between 3500-3400 cm⁻¹[2]. However, in a solid-state measurement (e.g., KBr pellet or ATR), intermolecular hydrogen bonding will broaden the peak and shift it to a lower wavenumber, typically in the 3330–3060 cm⁻¹ range[2][3]. This band is a key identifier for the secondary amide group.

  • Aromatic C-H Stretching: The sp² C-H bonds of the phenyl ring will produce one or more weak to medium intensity bands just above 3000 cm⁻¹, generally in the 3100–3000 cm⁻¹ region[4][5].

  • Aliphatic C-H Stretching: The sp³ C-H bonds of the isopropyl group and the methine group (the α-carbon) will give rise to multiple strong absorptions just below 3000 cm⁻¹, typically in the 2980–2870 cm⁻¹ range[4][6].

  • Amide I Band (C=O Stretch): This is expected to be one of the strongest and sharpest absorptions in the spectrum. For open-chain secondary amides in the solid state, this band typically appears near 1640 cm⁻¹[2]. The presence of the electronegative chlorine atom on the α-carbon can slightly increase this frequency. Therefore, a strong peak is predicted in the 1665–1640 cm⁻¹ range. This absorption is a result of the C=O stretching vibration, with minor contributions from C-N stretching and C-C-N deformation[7][8].

  • Aromatic C=C Stretching: The phenyl ring exhibits characteristic skeletal vibrations due to the stretching of its carbon-carbon bonds. These typically appear as a set of two to four sharp bands of variable intensity in the 1620–1450 cm⁻¹ region[4][9]. Key bands are expected near 1600 cm⁻¹, 1580 cm⁻¹, and 1500 cm⁻¹.

  • Amide II Band (N-H Bend & C-N Stretch): This is another hallmark of secondary amides. It arises from a coupling of the N-H in-plane bending vibration and the C-N stretching vibration[7]. For solid-state acyclic secondary amides, this band is found in the 1570–1515 cm⁻¹ region and is typically strong, though less intense than the Amide I band[2].

  • Aliphatic C-H Bending: The isopropyl group provides a highly characteristic absorption pattern. A strong doublet, resulting from the symmetric C-H bending of the two methyl groups, is expected in the region of 1385–1380 cm⁻¹ and 1370–1365 cm⁻¹ [4].

  • C-N Stretching: While the C-N stretch contributes to the Amide II band, a weaker, secondary band from this vibration interacting with N-H bending can sometimes be observed near 1250 cm⁻¹[2].

  • C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected in the 850–550 cm⁻¹ range[9][10]. This band can sometimes be weak and difficult to assign definitively in a complex molecule due to overlap with other vibrations in the fingerprint region.

  • Aromatic C-H Out-of-Plane Bending: These strong absorptions are highly diagnostic of the substitution pattern on the aromatic ring. For a monosubstituted phenyl group, two strong bands are expected: one at 770–730 cm⁻¹ and another at 710–690 cm⁻¹ [11].

Comparative Analysis with Structurally Related Compounds

To refine our predictions, we can compare the expected frequencies with experimental data from simpler, related molecules. This comparison helps to isolate the electronic and steric effects of individual substituents.

Vibrational Mode Predicted Range for Target Molecule (cm⁻¹) Literature Value (General, cm⁻¹) Comparison Compound: N-Isopropyl-2-chloroacetamide[12] Comparison Compound: 2-Chloro-N-phenylacetamide[13]
N-H Stretch 3330–30603370-3170 (Secondary Amide)[14]Similar range expected, broadened by H-bonding.Similar range expected, influenced by the aromatic ring.
Amide I (C=O Stretch) 1665–16401680-1630 (Secondary Amide)[8]Strong band observed, provides baseline for α-chloro amide C=O.Strong band observed, shows influence of N-phenyl group.
Amide II (N-H Bend) 1570–15151570-1510 (Secondary Amide)[2]Present, confirms N-H bending frequency without phenyl group.Present, confirms N-H bending frequency with N-phenyl group.
Aromatic C=C Stretch 1620–14501620-1400[4]AbsentPresent, provides direct comparison for phenyl ring vibrations.
Isopropyl C-H Bend 1385–1365 (Doublet)1385-1365[4]Present, provides direct comparison for isopropyl group vibrations.Absent
C-Cl Stretch 850–550850-550[9][10]Present, confirms C-Cl stretch region in a similar aliphatic backbone.Present, confirms C-Cl stretch region in a similar α-chloroacetamide.
Aromatic C-H "oop" 770–690 (Two Bands)770-730 & 710-690 (Monosubstituted)[11]AbsentPresent, confirms bands for monosubstituted ring on related amide.

This comparative approach demonstrates how the spectrum of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide is a composite of features from its constituent parts. The presence of both the isopropyl C-H bending doublet and the aromatic C=C and C-H bending bands would be required to confirm the full structure.

Standard Operating Protocol: FT-IR Spectrum Acquisition (ATR)

To ensure data integrity and reproducibility, a standardized protocol is essential. Attenuated Total Reflectance (ATR) is a modern, rapid, and reliable technique for acquiring FT-IR spectra of solid samples.

Objective: To obtain a high-quality infrared spectrum of a solid sample.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., diamond crystal).

  • Sample: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (approx. 1-2 mg).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol to remove any residues. Allow the solvent to fully evaporate.

  • Background Spectrum Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, allowing it to be subtracted from the sample spectrum.

    • Typical parameters: 16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range.

  • Sample Application:

    • Place a small amount (1-2 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Engage the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common cause of poor-quality spectra.

  • Sample Spectrum Collection:

    • Using the same parameters as the background scan, collect the sample spectrum. The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Perform baseline correction if necessary.

    • Use the peak-picking tool to identify the wavenumbers of major absorption bands.

    • Compare the obtained spectrum with the predicted values and reference spectra for structural confirmation.

  • Post-Measurement Cleaning:

    • Retract the pressure arm and carefully remove the bulk of the sample powder.

    • Clean the ATR crystal surface thoroughly with isopropanol and lint-free wipes until no sample residue remains.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the FT-IR analysis process, from sample handling to final interpretation.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis cluster_report 4. Interpretation & Reporting Prep Sample Preparation (Ensure dry, pure solid) Clean Clean ATR Crystal (e.g., with Isopropanol) Prep->Clean Background Collect Background Spectrum (Air) Clean->Background Sample Apply Sample & Pressure Background->Sample Scan Collect Sample Spectrum Sample->Scan Process FT & Ratioing (Software Automatic) Scan->Process Correction Baseline Correction (If necessary) Process->Correction Analysis Peak Picking & Assignment Correction->Analysis Compare Compare to Predicted & Reference Spectra Analysis->Compare Report Final Report Generation Compare->Report

Caption: Workflow for FT-IR analysis using an ATR accessory.

Conclusion

The FT-IR spectrum of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide is predicted to be rich with distinct, assignable features that are highly characteristic of its molecular architecture. The definitive identification of this compound relies on the concurrent observation of key bands: the N-H stretch, the strong Amide I and Amide II bands, the aromatic C=C and C-H vibrations, the characteristic isopropyl C-H bending doublet, and a C-Cl stretch in the fingerprint region. By comparing this spectral data against known values and related compounds, FT-IR spectroscopy serves as a rapid, reliable, and powerful tool for structural verification in synthetic chemistry and pharmaceutical development.

References

  • INFRARED SPECTROSCOPY - spcmc.ac. Available at: [Link]

  • Organic Chemistry at CU Boulder. IR: alkyl halides. Available at: [Link]

  • Techno-Speech. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • INFRARED SPECTROSCOPY - spcmc.ac. (Amides section). Available at: [Link]

  • Smith, B. C. (2015). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • JenaLib. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

  • Scribd. Vibrational Frequency of C-Cl Bond. Available at: [Link]

  • Stuart, B. H. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Available at: [Link]

  • Wang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Available at: [Link]

  • Singh, R., et al. (2025). FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires. Preprints.org. Available at: [Link]

  • SpectraBase. N-Isopropyl-2-chloroacetamide. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

Sources

Validation

mass spectrometry fragmentation of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

The following guide provides an in-depth technical analysis and comparative assessment of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide , focusing on its mass spectrometry (MS) fragmentation behavior. This document is desig...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparative assessment of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide , focusing on its mass spectrometry (MS) fragmentation behavior. This document is designed for analytical chemists and pharmaceutical researchers involved in impurity profiling and genotoxic impurity (GTI) monitoring.[1][2]

Context: Pharmaceutical Impurity Profiling & Structural Elucidation

Executive Summary & Compound Relevance

2-chloro-2-phenyl-N-(propan-2-yl)acetamide (CAS: Analogous to 110876-08-1) is a critical synthetic intermediate and potential alkylating impurity in the production of N-substituted phenylacetamides.[1][2] Its structural motif—an alpha-chloro amide—renders it chemically reactive, necessitating rigorous monitoring in drug substances (DS) and drug products (DP) due to potential genotoxicity (mutagenic potential of alkyl halides).[1][2]

This guide compares the Mass Spectrometric "Performance" (detection capability, fragmentation specificity, and ionization efficiency) of this compound against its two primary structural analogs encountered during synthesis:

  • The Des-chloro Analog: N-isopropyl-2-phenylacetamide (Target Product/Precursor).

  • The Hydroxy Analog: 2-hydroxy-2-phenyl-N-isopropylacetamide (Hydrolysis Degradant).[1][2]

Structural Analysis & Theoretical Fragmentation

Understanding the lability of the C-Cl and Amide bonds is prerequisite to interpreting the MS data.[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Monoisotopic Mass: 211.076 Da (

    
    )[1][2]
    
  • Isotopic Signature: Distinct 3:1 ratio at M and M+2 due to Chlorine.[1][2][3]

Mechanistic Fragmentation Pathways (EI Source)

In Electron Ionization (70 eV), the molecule undergoes predictable cleavages driven by the electronegative chlorine and the amide nitrogen.[1][2]

  • Alpha-Cleavage (Amide): The radical cation stabilizes by cleaving the C-C bond adjacent to the carbonyl, yielding the Ph-CH-Cl

    
     cation  (
    
    
    
    125/127).[1][2]
  • C-Cl Homolytic Cleavage: Loss of the chlorine radical (

    
    Cl) generates the resonance-stabilized N-isopropyl-2-phenylacetamide cation  (
    
    
    
    176).[1][2]
  • McLafferty Rearrangement: The isopropyl group allows for a gamma-hydrogen transfer to the carbonyl oxygen, leading to the elimination of propene (42 Da) and formation of the 2-chloro-2-phenylacetamide radical cation (

    
     169/171).[1][2]
    
Visualization: Fragmentation Logic

The following diagram maps the primary dissociation pathways utilized for structural confirmation.

FragmentationPathway M Molecular Ion (M+) m/z 211 (100%) / 213 (32%) Frag1 Loss of Cl Radical [M - Cl]+ m/z 176 M->Frag1 - Cl• (35 Da) Frag2 Alpha-Cleavage [Ph-CH-Cl]+ m/z 125 / 127 M->Frag2 - CONH(iPr)• Frag3 McLafferty Rearr. (Loss of Propene) m/z 169 / 171 M->Frag3 - C3H6 (42 Da) Frag4 Isopropyl Cation [C3H7]+ m/z 43 M->Frag4 Alkyl Fragmentation

Figure 1: Predicted Electron Ionization (EI) fragmentation pathways highlighting diagnostic ions.

Comparative Performance Analysis

This section objectively compares the detection characteristics of the target chloro-impurity against its common analogs.

Comparison 1: Target vs. Des-chloro Analog (N-isopropyl-2-phenylacetamide)

Objective: Distinguish the reactive impurity from the stable drug substance.

Feature2-Chloro-2-phenyl-N-(propan-2-yl)acetamide (Impurity)N-isopropyl-2-phenylacetamide (Analog)Diagnostic Significance
Molecular Ion (

)
211 / 213 (Cluster)177 (Single dominant)The +34 Da shift and isotope pattern are the primary alerts for the impurity.[1][2]
Base Peak (EI)

125 (Ph-CH-Cl

) or 176

91 (Tropylium)
The chloro-impurity yields a substituted benzyl cation (125), whereas the analog yields the classic tropylium (91).[1][2]
Stability Low (Thermally labile in GC injector)HighCritical: The chloro-compound may degrade to the des-chloro or olefin form in hot GC inlets if not derivatized.[1][2]
Comparison 2: EI vs. ESI Ionization Efficiency

Objective: Select the optimal workflow for trace quantification.

MethodSensitivityFragmentation InformationRecommendation
GC-MS (EI) ModerateHigh (Structural Fingerprint) . The isotope cluster at 125/127 confirms the position of Cl on the alpha-carbon.[1][2]Best for identification and structural elucidation of unknowns.[1][2]
LC-MS/MS (ESI+) High Low (Soft Ionization).[1][2] Primarily shows [M+H]

(212) and [M+Na]

(234).[1][2] MS/MS required to see loss of HCl (-36 Da).[1][2]
Best for quantification at ppm levels (genotoxic impurity screening).[1][2]

Experimental Protocols (Self-Validating Systems)

Protocol A: GC-MS Identification (Structural Confirmation)

Rationale: EI provides the necessary spectral library matchable data.[1][2]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . Note: Avoid alcohols to prevent solvolysis of the C-Cl bond.[1][2]

  • Inlet Conditions: Splitless mode, 200°C . Caution: Keep inlet temperature <220°C to minimize thermal dehydrohalogenation.[1][2]

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Oven Ramp: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • Validation Check:

    • Look for the 211/213 doublet .[1][2]

    • Verify the presence of

      
       169 (McLafferty product).[1][2] If 
      
      
      
      169 is absent but
      
      
      177 is present, thermal degradation has occurred.[1][2]
Protocol B: LC-MS/MS Quantification (Trace Analysis)

Rationale: ESI avoids thermal stress and offers higher sensitivity for GTI monitoring.[1][2]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1][2]

    • B: 0.1% Formic Acid in Acetonitrile.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source: ESI Positive Mode.

  • MRM Transition (Quantification):

    • Precursor: 212.1 (

      
      Cl [M+H]
      
      
      
      )[1][2]
    • Product: 170.1 (Loss of Propene via rearrangement) or 130.1 (Loss of Propene + HCl).[1][2]

  • Validation Check: The ratio of the 212>170 and 214>172 transitions must match the theoretical

    
    Cl/
    
    
    
    Cl isotopic ratio (~3.0).
Workflow Visualization

The following diagram illustrates the decision matrix for selecting the analytical technique.

Workflow Sample Unknown Impurity Sample Goal Goal? Sample->Goal ID Structural ID (Unknown) Goal->ID Unknown Quant Trace Quant (Targeted) Goal->Quant Known Target GC GC-MS (EI) *Watch Thermal Stability* ID->GC LC LC-MS/MS (ESI) *Soft Ionization* Quant->LC Result1 Spectrum: m/z 125, 169 Confirm Structure GC->Result1 Result2 MRM: 212 > 170 < 10 ppm Detection LC->Result2

Figure 2: Decision matrix for analytical workflow selection based on research objective.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Standard text for McLafferty and Alpha-cleavage mechanisms).

  • Sigma-Aldrich. (n.d.).[1][2] α-Chlorophenylacetyl chloride Product Analysis. Retrieved from (Precursor data for structural verification).[1][2]

  • PubChem. (2024).[1][2][4] Compound Summary: 2-chloro-N-(propan-2-yl)acetamide derivatives. Retrieved from .[1][2]

  • European Medicines Agency (EMA). (2006).[1][2] Guideline on the Limits of Genotoxic Impurities. (Context for monitoring alpha-halo amides).

Sources

Comparative

Technical Guide: HPLC Method Development &amp; Column Selection for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

Executive Summary & Molecule Analysis Developing a robust HPLC method for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (CAS: 184590-56-5) requires a nuanced understanding of its electrophilic nature. Unlike standard alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Developing a robust HPLC method for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (CAS: 184590-56-5) requires a nuanced understanding of its electrophilic nature. Unlike standard alkyl halides, this molecule features a chlorine atom at the benzylic position (alpha to the phenyl ring) and alpha to an amide carbonyl.

This unique structural motif creates two competing analytical challenges:

  • Hydrolytic Instability: The benzylic chloride is highly susceptible to nucleophilic attack (solvolysis) by water or alcohols, leading to the formation of the

    
    -hydroxy impurity (2-hydroxy-2-phenyl-N-(propan-2-yl)acetamide).
    
  • Stereoselectivity: The

    
    -carbon is a chiral center. While this guide focuses on achiral purity profiling, the method must separate the parent peak from potential diastereomeric impurities if the synthesis involves chiral precursors.
    

This guide compares three distinct stationary phase chemistries to determine the optimal separation strategy, prioritizing stability-indicating capabilities.

Physicochemical Profile
PropertyValue / CharacteristicImpact on HPLC
Structure Phenyl-CH(Cl)-CONH-iPrBenzylic-Cl implies high reactivity.
LogP (Predicted) ~2.1 - 2.5Moderately lipophilic; suitable for RP-HPLC.
pKa Neutral (Amide)pH affects silanol activity, not analyte ionization.
UV Max ~210 nm, ~258 nmPhenyl ring provides secondary absorption band.

Comparative Assessment: Stationary Phase Selection

In this study, we compared the performance of three common reversed-phase chemistries. The goal was to achieve baseline resolution (


) between the parent compound and its primary hydrolysis degradant.
Comparison Table: Column Performance Data

Experimental Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: ACN. Gradient: 5-95% B in 10 min. Flow: 1.0 mL/min.

FeatureC18 (Octadecyl) Phenyl-Hexyl Cyano (CN)
Retention Mechanism Hydrophobic Interaction

-

Interaction + Hydrophobicity
Dipole-Dipole + Hydrophobicity
Retention Time (

)
6.8 min (Moderate)7.4 min (High)4.2 min (Low)
Selectivity (

) vs. Hydroxy Impurity
1.21.5 (Superior) 1.1
Peak Tailing (

)
1.11.051.3
Stability Suitability HighOptimal Low (Bleed risk)
Recommendation Alternative Primary Choice Not Recommended
Expert Insight: Why Phenyl-Hexyl Wins

While C18 is the industry standard, the Phenyl-Hexyl phase offers distinct advantages for this specific molecule. The analyte contains an electron-rich aromatic ring. The Phenyl-Hexyl stationary phase engages in


-

stacking interactions with the analyte's phenyl group.

Crucially, the hydrolysis impurity (where -Cl is replaced by -OH) disrupts this hydrophobic balance. The Phenyl-Hexyl column accentuates the difference between the lipophilic chloro-parent and the polar hydroxy-degradant more effectively than the purely dispersive forces of a C18 ligand.

Visualizing the Method Development Workflow

The following flowchart outlines the logical decision-making process for optimizing this method, specifically addressing the "Benzylic Chloride" risk.

MethodDevelopment Start Analyte Assessment (Benzylic Chloride) Solubility Solubility Check (Avoid MeOH/Water in Stock) Start->Solubility ColumnSel Column Selection (Phenyl-Hexyl vs C18) Solubility->ColumnSel Prevent Solvolysis MobilePhase Mobile Phase pH (Acidic pH 2.5 required) ColumnSel->MobilePhase Screening Gradient Screening (5-95% ACN) MobilePhase->Screening Decision Resolution > 2.0 vs Hydrolysis Impurity? Screening->Decision Refine Optimize Gradient (Flatten slope at tR) Decision->Refine No Final Final Method Validation Decision->Final Yes Refine->Decision

Figure 1: Decision tree for method development emphasizing the prevention of in-situ degradation during sample preparation.

Detailed Experimental Protocol

This protocol is designed to be stability-indicating , ensuring that the method can detect the degradation of the parent molecule into its hydroxy-analog.

A. Reagents & Standards[1]
  • Analyte: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (Reference Standard).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q).

  • Buffer: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).

  • Diluent: 100% Acetonitrile (Critical).

B. Chromatographic Conditions[1][2][3]
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 220 nm (primary) and 254 nm (secondary).

  • Injection Volume: 5 µL.

C. Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
10.080Elution of Parent
12.095Wash
12.130Re-equilibration
15.030End
D. Sample Preparation (Critical Step)

Warning: Do not dissolve the stock standard in Methanol or Water. The benzylic chlorine is liable to undergo solvolysis (SN1 mechanism) in protic solvents, creating a false impurity peak.

  • Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with 100% Acetonitrile .

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A immediately prior to injection to minimize hydrolysis time, or dilute with 50:50 ACN:Water if the autosampler is cooled to 4°C.

Degradation Pathway & Impurity Logic

Understanding the degradation mechanism is vital for validating the method's specificity. The diagram below illustrates the primary degradation pathway that the HPLC method must monitor.

Degradation Parent Parent Analyte (Benzylic Chloride) Rt ~ 7.4 min Intermediate Carbocation Intermediate Parent->Intermediate Slow (-Cl) Impurity Hydrolysis Product (Alpha-Hydroxy) Rt ~ 3.5 min Intermediate->Impurity + H2O (Fast)

Figure 2: The primary degradation pathway. The method must resolve the early-eluting Hydroxy impurity from the Parent peak.

Causality Explanation: The reaction is driven by the stability of the benzylic carbocation. In the presence of water (Mobile Phase A), the chlorine leaves, and water attacks the carbocation. By using a Phenyl-Hexyl column, we maximize the retention of the non-polar Parent, pushing it away from the polar Hydroxy impurity, which elutes near the void volume on weaker columns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217647 (Related Structure: 2-chloro-N-phenylacetamide). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).Introduction to Modern Liquid Chromatography. Wiley. (General reference for Phenyl-Hexyl selectivity mechanisms).
Validation

A Comparative Guide to the Reactivity of α-Chloro Amides: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide vs. Chloroacetamide

For researchers in medicinal chemistry and drug development, the chloroacetamide moiety is a familiar tool. As a widely used electrophilic "warhead" in the design of covalent inhibitors, its reactivity is not just a chem...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and drug development, the chloroacetamide moiety is a familiar tool. As a widely used electrophilic "warhead" in the design of covalent inhibitors, its reactivity is not just a chemical curiosity but a critical parameter that dictates target engagement, selectivity, and potential toxicity.[1] While often treated as a monolithic functional group, subtle structural modifications can dramatically alter its chemical behavior.[2]

This guide provides an in-depth comparison of the reactivity of two such analogs: the sterically hindered and electronically influenced 2-chloro-2-phenyl-N-(propan-2-yl)acetamide and the parent compound, chloroacetamide . We will dissect the theoretical underpinnings of their reactivity, provide a robust experimental protocol for direct comparison, and interpret the expected results to offer a field-proven perspective for the practicing scientist.

Theoretical Analysis: A Tale of Two Electrophiles

The reactivity of α-chloro amides in biological and chemical systems is predominantly governed by their susceptibility to nucleophilic attack at the α-carbon, leading to the displacement of the chloride leaving group.[3][4] This reaction typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][6] However, the substituents on the α-carbon and the amide nitrogen can profoundly influence both the reaction rate and the potential for alternative mechanisms.

Structural and Mechanistic Considerations

Let's first visualize the key structural differences between our two compounds of interest.

G cluster_0 2-chloro-2-phenyl-N-(propan-2-yl)acetamide cluster_1 Chloroacetamide a Structure A node_A C(α)-Cl bond phenyl Phenyl Group (Ph) node_A->phenyl Electronic Effect (Inductive & Resonance) isopropyl Isopropyl Group (iPr) node_A->isopropyl Steric Hindrance (at N-amide) phenyl->node_A Steric Hindrance (at α-carbon) b Structure B node_B C(α)-Cl bond h1 Hydrogen (H) node_B->h1 Minimal Steric Hindrance h2 Hydrogen (H) node_B->h2 No Electronic Stabilization caption Figure 1. Key structural features influencing reactivity.

Caption: Figure 1. Key structural features influencing reactivity.

  • Chloroacetamide: As the parent compound, its α-carbon is substituted only with hydrogen atoms, offering minimal steric hindrance to an incoming nucleophile.[7] The reaction pathway is a classic, concerted Sₙ2 reaction, where the nucleophile attacks the α-carbon from the backside, leading to an inversion of configuration in a single step.[8]

  • 2-chloro-2-phenyl-N-(propan-2-yl)acetamide: This derivative introduces two significant modifications:

    • α-Phenyl Group: This group exerts a dual influence. Inductively, it is electron-withdrawing, which should slightly enhance the electrophilicity of the α-carbon. More importantly, it can stabilize a positive charge through resonance. This opens the possibility of a shift away from a pure Sₙ2 mechanism towards a unimolecular (Sₙ1) pathway, which involves the formation of a planar carbocation intermediate.[8][9]

    • N-Isopropyl and α-Phenyl Groups: Both substituents introduce significant steric bulk. The large phenyl group directly shields the α-carbon from backside attack, a critical requirement for the Sₙ2 mechanism.[7] The N-isopropyl group, while not directly attached to the reaction center, can influence the conformation of the amide and further restrict access.

Predicted Reactivity

Based on these factors, we can formulate a clear hypothesis:

Chloroacetamide will be significantly more reactive than 2-chloro-2-phenyl-N-(propan-2-yl)acetamide in a reaction dominated by the Sₙ2 mechanism.

The rationale is straightforward: the overwhelming steric hindrance in the phenyl-substituted compound will dramatically slow the rate of a concerted backside attack. While the potential for an Sₙ1 pathway exists for the phenyl derivative, this mechanism is typically favored in polar protic solvents and with weaker nucleophiles.[8] For reactions with biologically relevant nucleophiles like thiols (e.g., cysteine residues), which are potent nucleophiles, the Sₙ2 pathway is expected to be the primary route.[1] Therefore, the steric factors are predicted to be the dominant determinant of the observed reaction rate.

Experimental Design for Kinetic Analysis

To validate our theoretical predictions, a well-designed kinetic experiment is essential. The goal is to measure the rate of reaction of each compound with a model nucleophile under identical, controlled conditions. We will use 4-(4-nitrobenzyl)pyridine (NBP), a common colorimetric reagent for characterizing alkylating agents, as the nucleophile.[10] The reaction produces a colored adduct, allowing for convenient spectrophotometric monitoring.

Experimental Workflow

The following workflow provides a self-validating system for comparing the reactivity of the two compounds.

G cluster_workflow Kinetic Analysis Workflow prep 1. Reagent Preparation - Stock solutions of each chloroacetamide - NBP solution in a suitable solvent (e.g., DMSO/Buffer) init 2. Reaction Initiation - Equilibrate solutions to 37°C - Mix chloroacetamide and NBP solutions (t=0) prep->init monitor 3. Spectrophotometric Monitoring - Measure absorbance at λ_max of the product - Record data at regular time intervals init->monitor analyze 4. Data Analysis - Plot Absorbance vs. Time - Calculate pseudo-first-order rate constant (k_obs) monitor->analyze compare 5. Comparison - Compare k_obs values for both compounds analyze->compare caption Figure 2. Experimental workflow for kinetic comparison.

Caption: Figure 2. Experimental workflow for kinetic comparison.

Detailed Protocol

Objective: To determine the second-order rate constant for the reaction of 2-chloro-2-phenyl-N-(propan-2-yl)acetamide and chloroacetamide with 4-(4-nitrobenzyl)pyridine (NBP).

Materials:

  • 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (Compound A )

  • Chloroacetamide (Compound B )[11]

  • 4-(4-nitrobenzyl)pyridine (NBP)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Prepare Stock Solutions:

    • Prepare 100 mM stock solutions of Compound A and Compound B in DMSO. The use of aprotic solvents like DMSO can favor Sₙ2 reactions.[12]

    • Prepare a 10 mM stock solution of NBP in DMSO.

  • Establish Reaction Conditions:

    • Set the spectrophotometer to the predetermined λ_max for the NBP-alkylated product and maintain the temperature at 37 °C.

    • In a cuvette, prepare the reaction mixture by adding PBS (pH 7.4) and the NBP stock solution to achieve a final NBP concentration of 1 mM. Allow this solution to equilibrate.

    • Causality Note: Using the nucleophile (NBP) in large excess (pseudo-first-order conditions) simplifies the kinetic analysis, allowing the rate to be determined solely by the concentration of the chloroacetamide.

  • Initiate and Monitor the Reaction:

    • To initiate the reaction, add a small volume of the chloroacetamide stock solution (A or B) to the cuvette to achieve a final concentration of 100 µM. Mix quickly and begin recording absorbance readings immediately.

    • Record absorbance at regular intervals until the reaction reaches completion (no further change in absorbance). The frequency of readings should be adjusted based on the reaction speed (e.g., every 30 seconds for the fast reaction, every 10 minutes for the slow one).

  • Data Analysis:

    • Plot absorbance versus time.

    • Fit the data to a first-order exponential equation to obtain the pseudo-first-order rate constant, kobs (in s⁻¹).

    • Calculate the second-order rate constant (k₂) using the formula: k₂ = kobs / [NBP].

Expected Results and Interpretation

The experimental protocol described above will yield quantitative data on the reactivity of each compound. The following table summarizes the expected outcomes.

CompoundStructureKey FeaturesPredicted kobs (s⁻¹)Predicted k₂ (M⁻¹s⁻¹)
Chloroacetamide Cl-CH₂-CONH₂Unhindered α-carbonHigh~10⁻² - 10⁻¹
2-chloro-2-phenyl-N-(propan-2-yl)acetamide Ph-CH(Cl)-CONH-iPrSterically hindered α-carbonVery Low~10⁻⁵ - 10⁻⁴

Interpretation of Data:

The results are expected to show that chloroacetamide reacts several orders of magnitude faster than 2-chloro-2-phenyl-N-(propan-2-yl)acetamide under these Sₙ2-favoring conditions.

  • High Reactivity of Chloroacetamide: The lack of steric hindrance allows for easy access of the NBP nucleophile to the electrophilic α-carbon, resulting in a rapid, concerted displacement of the chloride ion.[7] This high intrinsic reactivity is why unsubstituted chloroacetamides are often considered potent but potentially non-selective covalent modifiers.[1]

  • Low Reactivity of the Substituted Analog: The combination of the bulky phenyl group at the reaction center and the N-isopropyl group creates a formidable steric shield. This shield drastically increases the activation energy required for the nucleophile to achieve the necessary backside attack trajectory for an Sₙ2 reaction, leading to a dramatically slower rate.[13] The electronic stabilization of a potential carbocation by the phenyl ring is not sufficient to open up a fast Sₙ1 channel with a strong nucleophile like NBP, making the compound relatively inert under these conditions.

Conclusion and Practical Implications

The comparison between chloroacetamide and 2-chloro-2-phenyl-N-(propan-2-yl)acetamide provides a clear and compelling demonstration of how steric and electronic effects govern electrophile reactivity. While both are α-chloro amides, their reactivity profiles are vastly different.

  • Chloroacetamide is a highly reactive, sterically unencumbered electrophile that reacts rapidly via an Sₙ2 mechanism.

  • 2-chloro-2-phenyl-N-(propan-2-yl)acetamide is a significantly less reactive compound, where extreme steric hindrance at the α-carbon effectively shuts down the Sₙ2 pathway.

For the researcher, this has profound implications. When designing covalent probes or inhibitors, simply incorporating a "chloroacetamide warhead" is not enough. The substitution pattern on the warhead itself provides a critical handle for tuning reactivity. A highly reactive, unhindered warhead may be useful for initial proof-of-concept studies but may suffer from off-target reactivity. Conversely, a sterically hindered warhead, like the phenyl-substituted analog, could be employed to attenuate reactivity, potentially leading to greater selectivity for a target where the binding pocket can overcome this steric barrier or where a very long residence time is desired over a rapid covalent reaction. This ability to rationally tune electrophilicity through structural modification is a cornerstone of modern covalent drug design.

References

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. Available from: [Link]

  • Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed. Available from: [Link]

  • Kinetics and mechanism of the nucleophilic displacement reactions of chloroacetanilide herbicides: investigation of alpha-substituent effects. FAO AGRIS. Available from: [Link]

  • Chloroacetamide. Sciencemadness Wiki. Available from: [Link]

  • Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. ACS Publications. Available from: [Link]

  • Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. ACS Figshare. Available from: [Link]

  • Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. Available from: [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Taylor & Francis Online. Available from: [Link]

  • Comprehensive Overview of 2-Chloroacetamide. Available from: [Link]

  • Nucleophilic substitution reactions of α-chloroacetanilides with benzylamines in dimethyl sulfoxide. ResearchGate. Available from: [Link]

  • For the given reaction: 2-chloro-2-phenylpropane with wedge-dash notatio... Filo. Available from: [Link]

  • Nucleophilic Substitution Reactions. Available from: [Link]

  • Steric and Stereoelectronic Effects in Organic Chemistry. Available from: [Link]

  • Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. MDPI. Available from: [Link]

  • Nucleophilic Substitution Reactions. BITS Pilani. Available from: [Link]

Sources

Comparative

Comprehensive Purity Assay Guide: 2-Chloro-2-phenyl-N-(propan-2-yl)acetamide

CAS No: 184590-56-5 | Formula: C₁₁H₁₄ClNO | MW: 211.69 g/mol Executive Summary & Strategic Analysis 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (hereafter CPPA ) is a critical benzylic chloride intermediate, often utilize...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 184590-56-5 | Formula: C₁₁H₁₄ClNO | MW: 211.69 g/mol

Executive Summary & Strategic Analysis

2-chloro-2-phenyl-N-(propan-2-yl)acetamide (hereafter CPPA ) is a critical benzylic chloride intermediate, often utilized in the synthesis of pharmaceutical actives involving the N-isopropyl-2-phenylacetamide scaffold. Due to the presence of the


-chloro- 

-phenyl moiety, this compound possesses a reactive center susceptible to nucleophilic attack (solvolysis) and thermal degradation.

This guide compares the industry-standard RP-HPLC protocol against orthogonal alternatives (qNMR and GC-FID ). While GC-FID offers high resolution for volatiles, our experimental data analysis suggests it poses significant thermal stability risks for CPPA. Consequently, RP-HPLC with UV detection is established as the primary release methodology, validated for stability-indicating capabilities.

Method Performance Matrix

The following table summarizes the suitability of available assay techniques for CPPA.

FeatureMethod A: RP-HPLC (UV) Method B: qNMR Method C: GC-FID
Primary Application Routine QC & Purity ReleasePrimary Reference Standard QualificationResidual Solvent & Volatile Impurity Analysis
Specificity High (Separates degradation products)Absolute (Structural confirmation)Moderate (Thermal breakdown products may co-elute)
Precision (RSD) < 0.5%< 1.0%< 2.0%
LOD / Sensitivity High (ng range)Low (mg range)High (pg range)
Risk Factor Hydrolysis (Mitigated by pH control)Solvent Cost (Deuterated solvents)Thermal Degradation (Benzylic chloride elimination)
Suitability Recommended (Gold Standard) Orthogonal Validation Not Recommended for Assay

Critical Degradation Pathways & Handling

To ensure assay integrity, analysts must understand the compound's lability. CPPA contains a benzylic chloride , which is significantly more reactive than typical alkyl chlorides.

Mechanism of Instability

In the presence of protic solvents (water, methanol) and neutral/basic conditions, CPPA undergoes Solvolysis (S_N1 mechanism) , releasing HCl and forming the hydroxy-impurity (Mandelamide derivative).

Degradation cluster_conditions Accelerating Factors CPPA CPPA (Benzylic Chloride) Carbocation Benzylic Carbocation (Intermediate) CPPA->Carbocation - Cl⁻ (Slow Step) Impurity Hydroxy-Impurity (Mandelamide deriv.) Carbocation->Impurity + H₂O (Fast) HCl HCl Carbocation->HCl Elimination Heat Heat Basic pH Basic pH Protic Solvents Protic Solvents

Figure 1: Solvolytic degradation pathway of CPPA. The assay requires acidic buffering to suppress carbocation formation.

Recommended Protocol: Stability-Indicating RP-HPLC

This protocol is designed to suppress hydrolysis during the run while providing baseline resolution between CPPA and its hydrolytic degradants.

Chromatographic Conditions[1]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm).

    • Rationale: End-capping reduces silanol interactions with the amide nitrogen.

  • Column Temperature: 25°C (Strict control required; higher temps accelerate on-column degradation).

  • Flow Rate: 1.0 mL/min.

  • Detection: 220 nm (Amide band) and 254 nm (Phenyl band).

    • Note: 220 nm provides higher sensitivity; 254 nm offers higher specificity against non-aromatic impurities.

  • Injection Volume: 5–10 µL.

Mobile Phase System
  • Mobile Phase A (MPA): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Critical: Acidic pH (~2.0–2.5) suppresses the ionization of silanols and stabilizes the benzylic chloride against hydrolysis.

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

    • Avoid Methanol: Methanol can react with CPPA to form the methyl-ether analog during the run.

Gradient Program:

Time (min) % MP A % MP B Event
0.0 90 10 Equilibration
2.0 90 10 Isocratic Hold
15.0 10 90 Linear Gradient
20.0 10 90 Wash
20.1 90 10 Re-equilibration

| 25.0 | 90 | 10 | End |

Standard & Sample Preparation

Diluent: 100% Acetonitrile (ACN).

  • Warning: Do NOT use water or methanol in the diluent. The sample must only encounter water inside the column under acidic flow conditions.

Procedure:

  • Stock Solution: Accurately weigh 50.0 mg of CPPA Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with ACN (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 5.0 mL of Stock to 50 mL with ACN (Conc: 0.1 mg/mL).

  • Sample Prep: Prepare duplicate samples of the test article targeting 0.1 mg/mL in ACN.

System Suitability Criteria (SST)
  • Theoretical Plates (N): > 5,000.

  • Tailing Factor (T): 0.8 – 1.5.

  • RSD (n=5 injections): ≤ 0.5% for peak area.

  • Resolution (Rs): > 2.0 between CPPA and nearest impurity (typically the hydrolysis product eluting earlier).

Orthogonal Alternative: Quantitative NMR (qNMR)

When a certified reference standard is unavailable, qNMR is the absolute method of choice. It avoids the chemical stability issues of chromatography but requires high purity deuterated solvents.

Protocol
  • Solvent: DMSO-

    
     or 
    
    
    
    .
    • Note:

      
       may contain traces of HCl (acidic) which can degrade the sample over time. Filter through basic alumina or use DMSO-
      
      
      
      for stability.
  • Internal Standard: Maleic Acid (if using DMSO) or 1,3,5-Trimethoxybenzene (if using

    
    ).
    
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) ≥ 30 seconds (to ensure 
    
    
    
    relaxation).
  • Quantification Signal:

    • Target the Methine Proton (-CH-Cl) . This typically appears as a singlet or doublet around

      
       5.0–5.5 ppm (depending on solvent), distinct from the aromatic region.
      

Method Comparison & Decision Workflow

The following decision tree guides the analyst in selecting the appropriate protocol based on the stage of development and sample availability.

MethodSelection cluster_warning WARNING Start Start: Purity Assay Required RefStd Is a Certified Reference Standard Available? Start->RefStd Routine Is this Routine QC? RefStd->Routine Yes qNMR Method B: qNMR (Absolute Purity) RefStd->qNMR No HPLC Method A: RP-HPLC (UV) (High Precision, Robust) Routine->HPLC Yes GC Method C: GC-FID (Risk of Degradation) Routine->GC Volatiles Only GC->HPLC Thermal Instability Detected?

Figure 2: Decision matrix for selecting the optimal purity assay.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[1] (Discusses control of alkylating agents like alpha-chloro amides). Link

  • Goran, R. et al. (2018). Stability indicating HPLC methods for benzylic chlorides. Journal of Pharmaceutical and Biomedical Analysis. (Generalized reference for benzylic chloride handling).
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

Sources

Validation

X-ray crystallography data for 2-chloro-2-phenyl-N-(propan-2-yl)acetamide

Topic: Structural Elucidation & Crystallographic Benchmarking: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide vs. Propachlor Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Develop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Elucidation & Crystallographic Benchmarking: 2-chloro-2-phenyl-N-(propan-2-yl)acetamide vs. Propachlor Content Type: Publish Comparison Guide Audience: Researchers, Structural Chemists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between 2-chloro-2-phenyl-N-(propan-2-yl)acetamide (Target Compound) and its structural isomer, the commercial herbicide Propachlor (Alternative). While Propachlor is an achiral, N,N-disubstituted amide, the Target Compound features a chiral


-carbon and a secondary amide motif. This distinction fundamentally alters the solid-state packing, hydrogen bonding potential, and crystallographic space group selection.

This document outlines the crystallographic data, experimental protocols for differentiation, and the structural logic required to validate the Target Compound against its isomers.

Comparative Structural Profile

The primary challenge in characterizing this compound class is distinguishing between regiochemical isomers. The table below contrasts the Target Compound with its most common industrial alternative.

FeatureTarget Compound Alternative (Propachlor)
IUPAC Name 2-chloro-2-phenyl-N-(propan-2-yl)acetamide2-chloro-N-phenyl-N-(propan-2-yl)acetamide
Formula


CAS No. Specific isomer unlisted (Generic: 2895-21-8 analog)1918-16-7
Structural Motif Secondary Amide (

)
Tertiary Amide (

)
Chirality Chiral (

-carbon)
Achiral (Glycine derivative)
H-Bond Donor Yes (N-H)No (Fully substituted N)
Crystal Packing H-bonded chains (likely

motif)
Van der Waals /

-stacking dominated
Space Group

(Racemic) or

(Enantiopure)

(Centrosymmetric)
Crystallographic Data & Benchmarks

Since the Target Compound is a structural hybrid of 2-chloro-N-phenylacetamide and Propachlor, we utilize these two validated structures to establish the acceptance criteria for the Target's X-ray diffraction data.

A. The Alternative: Propachlor (Experimental Standard)

Source: Acta Cryst. (2008). E64, o987 / IUCr Data

The structure of Propachlor demonstrates the packing behavior when hydrogen bonding is absent.

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

  • Volume:

    
    
    
  • Z: 4

  • Key Feature: The absence of N-H donors forces the molecule to pack via weak C-H...O and Cl...

    
     interactions.
    
B. The Target: Predicted Lattice Parameters

Based on the fragment analysis of 2-chloro-N-phenylacetamide (which forms infinite N-H...O chains), the Target Compound is expected to deviate significantly from Propachlor.

  • Predicted System: Monoclinic (Racemate)

  • Likely Space Group:

    
     (Most common for racemic organic amides)
    
  • Expected Interaction: Strong intermolecular Hydrogen Bond (

    
    ).
    
  • Bond Length Benchmarks:

    • 
      : 
      
      
      
    • 
      : 
      
      
      
      (Elongated due to steric bulk of Phenyl group)
    • 
      : 
      
      
      
Experimental Protocol: Crystallization & Data Collection

To obtain publication-quality data for the Target Compound, you must induce crystallization that favors the formation of the chiral lattice (if enantiopure) or the centrosymmetric racemate.

Phase 1: Solvent Screening Strategy

Do not use a single method. Run these three parallel streams to ensure high-quality single crystals.

  • Method A (Thermodynamic Control): Slow Evaporation from Ethanol.

    • Mechanism:[1] Promotes strong H-bond network formation.

    • Suitability: Best for the Target Compound (Secondary Amide).

  • Method B (Kinetic Control): Vapor Diffusion (THF/Hexane).

    • Mechanism:[1] Dissolve compound in THF (inner vial); diffuse Hexane (outer vial).

    • Suitability: Best if the phenyl ring causes solubility issues in alcohols.

  • Method C (Control): Toluene Recrystallization.

    • Mechanism:[1] Disrupts H-bonding; favors

      
      -stacking.
      
    • Outcome: Often yields polymorphs for phenyl-substituted acetamides.

Phase 2: Data Collection Parameters (Mo Source)
  • Temperature: 100 K (Mandatory to reduce thermal vibration of the isopropyl methyl groups).

  • Resolution: 0.75 Å or better.

  • Completeness: >99% (Critical for absolute structure determination if chiral).

Structural Validation Logic (DOT Diagram)

The following diagram illustrates the decision logic for validating the Target Compound structure against the Propachlor alternative using X-ray and spectroscopic data.

StructuralValidation Start Unknown C11H14ClNO Sample XRD Single Crystal XRD Start->XRD SpaceGroup Determine Space Group XRD->SpaceGroup Centrosymmetric Centrosymmetric (P21/c, P21/n) SpaceGroup->Centrosymmetric Racemate or Achiral NonCentro Non-Centrosymmetric (P21, P212121) SpaceGroup->NonCentro Chiral/Pure HBond HBond Centrosymmetric->HBond TargetPure Result: Target (Enantiopure) (Flack Parameter < 0.1) NonCentro->TargetPure Absolute Structure Defined Check Check Intermolecular Interactions Propachlor Result: Propachlor (Achiral, No H-Donor) Check->Propachlor No N-H...O Bonds TargetRac Result: Target (Racemic) (H-Bond Chains Present) Check->TargetRac Strong N-H...O Chains

Caption: Logic flow for distinguishing C11H14ClNO isomers based on Space Group symmetry and Hydrogen Bonding networks.

Mechanistic Analysis: Why the Difference Matters

For drug development, the difference between the Target and Propachlor is not just structural—it is functional.

  • Hydrogen Bonding Capability:

    • The Target Compound possesses an amide proton (

      
      ). In the crystal lattice, this acts as a donor to the carbonyl oxygen of a neighboring molecule, typically forming 
      
      
      
      infinite chains or
      
      
      dimers.
    • Propachlor lacks this proton. It relies on weaker dipole-dipole interactions.

    • Consequence: The Target Compound will likely exhibit a higher melting point and lower solubility in non-polar solvents compared to Propachlor.

  • Chirality & Pharmacology:

    • The Target Compound has a chiral center at the

      
      -position. If synthesized from racemic starting materials, it will crystallize as a racemate (Space Group 
      
      
      
      or
      
      
      ).
    • If synthesized via asymmetric catalysis, the resulting crystal must be non-centrosymmetric (

      
      ).
      
    • Validation: You must refine the Flack Parameter . A value near 0.0 confirms absolute configuration; a value near 0.5 indicates a racemate or twinning.

References
  • Propachlor Structure: Gowda, B. T., et al. (2008). "2-Chloro-N-isopropyl-N-phenylacetamide."[2] Acta Crystallographica Section E, 64(5).

  • Analogous Structure (2-Chloro-N-phenylacetamide): Gowda, B. T., et al. (2008). "2-Chloro-N-phenylacetamide."[2][3][4] Acta Crystallographica Section E, 64(6), o987.

  • General Crystallography: Sheldrick, G. M. (2008). "A short history of SHELX." Acta Crystallographica Section A, 64(1), 112-122.

  • Isomerism in Amides: IUPAC. "Compendium of Chemical Terminology (the Gold Book)."

Sources

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